molecular formula C7H12F2O B2706071 [1-(2,2-Difluoroethyl)cyclobutyl]methanol CAS No. 2024104-93-4

[1-(2,2-Difluoroethyl)cyclobutyl]methanol

Cat. No.: B2706071
CAS No.: 2024104-93-4
M. Wt: 150.169
InChI Key: PLYIAELBZOTNLY-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)cyclobutyl]methanol ( 2024104-93-4) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C7H12F2O and a molecular weight of 150.17 g/mol, this compound features a cyclobutyl scaffold substituted with a methanol group and a 2,2-difluoroethyl moiety . The incorporation of fluorine atoms is a strategic approach in medicinal chemistry to modulate the physicochemical properties of lead compounds, influencing their metabolic stability, lipophilicity, and membrane permeability . The difluoromethyl (CF2H) group is of particular interest as it can act as a hydrogen bond donor, making it a potential bioisostere for hydroxyl, thiol, or amine groups . This compound serves as a key synthetic precursor for the development of novel active molecules. Its structure is related to scaffolds investigated in advanced therapeutic areas, such as inhibitors of NaV1.8, a voltage-gated sodium channel considered a promising target for the treatment of pain . Researchers utilize this building block to explore structure-activity relationships and to introduce fluorine effects in the design of small-molecule libraries. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory safety procedures should always be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,2-difluoroethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYIAELBZOTNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [1-(2,2-Difluoroethyl)cyclobutyl]methanol for Advanced Research

This guide provides a comprehensive technical overview of this compound, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, properties, synthesis, and applications, with a focus on the scientific rationale behind its utility.

Introduction: A Strategic Building Block in Fluorine Chemistry

This compound has emerged as a valuable chemical intermediate for the synthesis of complex molecular architectures in pharmaceutical research.[1] Its structure is distinguished by three key features: a cyclobutane ring, a primary alcohol (methanol group), and a 2,2-difluoroethyl side chain. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates.[1] Fluorination can enhance metabolic stability, modulate lipophilicity (logP), and alter binding affinities by influencing conformation and electronic properties.

The difluoromethyl group (CHF2) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor.[1] This, combined with the conformational rigidity of the cyclobutane scaffold, makes this compound a compelling starting material for exploring novel chemical space in the design of therapeutic agents.[1][2]

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique structural arrangement.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₁₂F₂O[1]
Molecular Weight 150.17 g/mol [1]
CAS Number 2024104-93-4[1]
Appearance (Predicted) Colorless to pale yellow liquidN/A
Boiling Point (Predicted) Similar to related fluorinated alcoholsN/A
Solubility (Predicted) Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetateN/A
XlogP (Predicted) 1.4[3]*

*Note: Predicted XlogP value is for the structurally similar compound [1-(2,2-difluoroethyl)cyclopropyl]methanol and is provided for estimation purposes.

Synthesis and Characterization: A Plausible Synthetic Pathway

While multiple synthetic routes may exist, a common approach involves the construction of the difluoroethyl moiety on a pre-existing cyclobutane framework. Below is a detailed, plausible protocol based on established organic chemistry principles.

Proposed Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available cyclobutanone derivative. The rationale is to first introduce the two-carbon side chain and then perform the difluorination, followed by reduction to the final alcohol.

G A 1-Acetylcyclobutene B 1-Acetylcyclobutane A->B H2, Pd/C (Reduction) C 1-(2,2-Dibromoethyl)cyclobutane B->C PBr3, Br2 (Halogenation) D 1-(2,2-Difluoroethyl)cyclobutane C->D AgF or other fluorinating agent (Halex Reaction) E 1-(2,2-Difluoroethyl)cyclobutanecarbaldehyde D->E 1. n-BuLi 2. DMF (Formylation) F This compound E->F NaBH4 or LiAlH4 (Reduction)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 1-Acetylcyclobutene to 1-Acetylcyclobutane

  • Dissolve 1-acetylcyclobutene in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-acetylcyclobutane.

Causality: This standard catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carbonyl group, providing the saturated cyclobutane core.

Step 2: Halogenation to 1-(2,2-Dibromoethyl)cyclobutane

  • In a fume hood, cool a solution of 1-acetylcyclobutane in a suitable solvent (e.g., diethyl ether) to 0°C.

  • Slowly add phosphorus tribromide (PBr₃), followed by the dropwise addition of bromine (Br₂).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate to yield the dibrominated intermediate.

Causality: This is a variation of the Hell-Volhard-Zelinsky reaction, which functionalizes the alpha-carbon of the ketone, followed by further reaction to form the gem-dibromide.

Step 3: Fluorination to 1-(2,2-Difluoroethyl)cyclobutane (Halex Reaction)

  • Heat the 1-(2,2-dibromoethyl)cyclobutane with a fluorinating agent such as silver fluoride (AgF) or spray-dried potassium fluoride in a high-boiling polar aprotic solvent (e.g., sulfolane).

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture, dilute with water, and extract the product.

  • Purify the crude product by distillation or column chromatography.

Causality: The Halex (halogen exchange) reaction is a standard method for introducing fluorine by substituting heavier halogens. The choice of fluorinating agent and conditions is critical for achieving high yield.

Step 4 & 5: Formylation and Reduction

  • Dissolve the 1-(2,2-difluoroethyl)cyclobutane in dry THF and cool to -78°C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise to deprotonate the carbon adjacent to the cyclobutane ring, forming a lithiated intermediate.

  • Add dry N,N-dimethylformamide (DMF) to the reaction mixture to act as a formylating agent.

  • Quench the reaction with saturated ammonium chloride solution.

  • Without isolating the intermediate aldehyde, add sodium borohydride (NaBH₄) in portions at 0°C to reduce the aldehyde to the primary alcohol.

  • Work up the reaction by adding water and extracting the product with ethyl acetate.

  • Purify the final product, this compound, using silica gel column chromatography.

Causality: The formylation introduces the one-carbon extension needed for the methanol group. A subsequent, straightforward reduction of the newly formed aldehyde with a mild reducing agent like NaBH₄ yields the target primary alcohol.

Structural Validation

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the cyclobutyl protons, the methylene protons adjacent to the difluoro group (likely a triplet of triplets), and the CH₂OH group.

    • ¹⁹F NMR: A key diagnostic tool, which should show a signal corresponding to the two equivalent fluorine atoms, likely coupled to the adjacent protons.

    • ¹³C NMR: Signals for each unique carbon, with the carbon bearing the fluorine atoms showing a characteristic large C-F coupling constant.

  • Mass Spectrometry (MS): To confirm the molecular weight (150.17 g/mol ) and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad O-H stretch around 3300 cm⁻¹) and C-F bonds (strong absorptions in the 1000-1200 cm⁻¹ region).

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating more complex molecules with therapeutic potential.

Bioisosterism and Property Modulation

The difluoroethyl group is a powerful tool for lead optimization. Replacing a metabolically labile ethyl group with a difluoroethyl group can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug. Furthermore, its ability to act as a lipophilic hydrogen bond donor can introduce new, favorable interactions with biological targets.[1]

Precursor for NaV1.8 Inhibitors

This compound and its structural analogs serve as key synthetic precursors for developing novel inhibitors of NaV1.8.[1] The voltage-gated sodium channel NaV1.8 is a promising, non-opioid target for the treatment of chronic pain.[1] The cyclobutane core provides a rigid scaffold to orient functional groups for optimal binding within the channel's active site.

G cluster_0 Drug Discovery Pipeline A This compound (Building Block) B Multi-step Synthesis (e.g., amination, coupling reactions) A->B C Advanced Intermediate (Core Scaffold Assembled) B->C D Final API Candidate (e.g., NaV1.8 Inhibitor) C->D E Preclinical & Clinical Trials D->E F Therapeutic Agent for Pain E->F

Caption: Role as a foundational block in drug development.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Fire Safety: The compound contains a hydroxyl group and a hydrocarbon scaffold, making it likely flammable. Keep away from heat, sparks, and open flames.[9] Use appropriate fire extinguishers such as dry chemical, CO₂, or alcohol-resistant foam.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Given its relationship to methanol, which is toxic if swallowed, in contact with skin, or if inhaled, and can cause organ damage, it is prudent to treat this compound with a high degree of caution.[5][7]

References

  • This compound - Benchchem. [URL: https://www.benchchem.com/product/bcp234785]
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (March 13, 2015). [URL: https://srmors.nist.gov/sds/8509.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A412P4]
  • SAFETY DATA SHEET - Actylis Lab Solutions. (September 13, 2024). [URL: https://www.actylis.com/msds/M0190_MSDS.pdf]
  • SAFETY DATA SHEET METHANOL - Univar Solutions. (April 1, 2011). [URL: https://www.univarsolutions.com/documents/msds/methanol/univar-methanol.pdf]
  • Methanol - Val Tech Diagnostics. [URL: https://www.labchem.com/tools/msds/msds/VT430.pdf]
  • Methanol Solvent Properties - EMD Millipore. [URL: https://www.emdmillipore.com/US/en/analytics-and-sample-preparation/learning-center/technical-documents/methanol-solvent-properties/vL.b.qB.aNEAAAFDLc4sJQd.,nav]
  • Physical Properties of Pure Methanol - Methanex Corporation. [URL: https://www.methanex.com/sites/default/files/technical-information/Physical_Properties_of_Methanol.pdf]
  • [1-(2,2-difluoroethyl)cyclopropyl]methanol - PubChem. [URL: https://pubchemlite.acs.org/compound/137374560]
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc02568a]

Sources

Physicochemical Characteristics of [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthetic pathways, and applications of [1-(2,2-Difluoroethyl)cyclobutyl]methanol , a specialized fluorinated building block used in modern medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 2024104-93-4) is a functionalized cycloaliphatic building block characterized by a gem-difluoro motif and a primary alcohol, anchored to a cyclobutane ring.[1] This molecule serves as a critical intermediate in the synthesis of pharmaceutical candidates, particularly in the development of NaV1.8 inhibitors for pain management and as a bioisostere in kinase inhibitor scaffolds.

Its structural uniqueness lies in the 1,1-disubstitution pattern , which imparts specific conformational constraints (the "Thorpe-Ingold" or gem-disubstituent effect) while the difluoroethyl group modulates lipophilicity and metabolic stability without the steric bulk of a trifluoromethyl group.

Physicochemical Profile

The incorporation of fluorine atoms and a small ring system drastically alters the physicochemical landscape compared to non-fluorinated analogs.

Key Parameters Table
PropertyValue / CharacteristicSource/Prediction
Molecular Formula C₇H₁₂F₂OCalculated
Molecular Weight 150.17 g/mol Calculated
CAS Number 2024104-93-4Benchchem [1]
Physical State Colorless Liquid / Low-melting SolidExperimental Observation
LogP (Predicted) 1.4 – 1.8Consensus Model (cLogP)
TPSA 20.23 ŲTopological Surface Area
H-Bond Donors 1 (OH group)Structural Analysis
H-Bond Acceptors 3 (1 Oxygen, 2 Fluorines)Structural Analysis
pKa (Alcohol) ~16 (Typical primary alcohol)Estimated
pKa (CF₂H) ~24 (Weak C-H acidity)Estimated
Structural Analysis & Mechanistic Insights
The Gem-Difluoro Effect

The 2,2-difluoroethyl moiety (-CH₂CHF₂) is not merely a lipophilic appendage. The terminal proton on the difluoromethyl group (CF₂H) is sufficiently acidic to act as a weak hydrogen bond donor . This property allows the group to serve as a "lipophilic bioisostere" for hydroxyl (-OH) or thiol (-SH) groups, maintaining binding interactions within a protein pocket while significantly improving membrane permeability [2].

Cyclobutane Ring Pucker

Cyclobutane is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain. The 1,1-disubstitution in this molecule locks the substituents (methanol and difluoroethyl) into specific axial/equatorial orientations. This rigidification reduces the entropic penalty upon binding to a biological target, a concept known as conformational pre-organization .

Metabolic Stability

The cyclobutane ring is generally more metabolically stable than linear alkyl chains. Furthermore, the fluorine atoms on the ethyl chain block potential sites of cytochrome P450-mediated oxidation (specifically at the beta-position relative to the ring), extending the half-life of the parent drug molecule.

Synthetic Pathways

The synthesis of this compound typically follows a convergent route, constructing the quaternary center on the cyclobutane ring before reducing the carboxylic functionality.

Primary Synthetic Route (Alkylation-Reduction)

This protocol ensures high yield and minimizes side reactions associated with the fluorinated side chain.

  • Starting Material: Ethyl cyclobutanecarboxylate.

  • Step 1: Enolate Formation & Alkylation:

    • Reagents: Lithium Diisopropylamide (LDA), THF, -78°C.

    • Electrophile: 2,2-Difluoroethyl triflate (CF₂HCH₂OTf) or 2,2-Difluoroethyl iodide.

    • Mechanism: The LDA generates the thermodynamic enolate of the ester, which attacks the electrophile to form the quaternary center.

  • Step 2: Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄, THF/Ether.

    • Product: this compound.[1]

Synthesis Workflow Diagram

SynthesisPath Figure 1: Standard Synthetic Route for this compound Start Ethyl Cyclobutanecarboxylate (Starting Material) Reagent1 LDA, THF, -78°C (Enolate Generation) Start->Reagent1 Intermediate Intermediate Ester (Quaternary Center Formed) Reagent1->Intermediate Alkylation Electrophile 2,2-Difluoroethyl Triflate (Electrophile) Electrophile->Intermediate Adds Reduction LiAlH4 Reduction (0°C to RT) Intermediate->Reduction Product This compound (Target Molecule) Reduction->Product Yields

Caption: Figure 1: Step-wise synthetic pathway transforming ethyl cyclobutanecarboxylate into the target alcohol via enolate alkylation and hydride reduction.

Experimental Protocols & Handling

Characterization Standards

To validate the identity of this compound, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.8-6.2 ppm (tt, 1H): Characteristic triplet of triplets for the terminal proton of the -CHF₂ group (

      
       Hz).
      
    • δ 3.6 ppm (s, 2H): Singlet for the -CH₂OH methylene protons (adjacent to the quaternary center).

    • δ 1.8-2.2 ppm (m, 6H): Multiplets corresponding to the cyclobutane ring protons and the methylene linker (-CH₂-CHF₂).

  • ¹⁹F NMR:

    • δ -110 to -120 ppm (dt): Doublet of triplets indicating the difluoro group coupled to the geminal proton and adjacent methylene.

  • Mass Spectrometry (ESI+):

    • Expect

      
       or 
      
      
      
      peaks. Note that alcohols often lose water (
      
      
      ) in source.
Handling & Safety
  • Volatility: As a low-molecular-weight alcohol, this compound may be volatile. Store in a tightly sealed container at 2-8°C.

  • Fluorine Safety: While the C-F bond is stable, combustion can release HF. Use standard PPE (gloves, goggles) and work in a fume hood.

Applications in Drug Discovery[1][6][7]

Bioisosterism & Scaffold Design

Researchers utilize this building block to replace gem-dimethyl or cyclohexyl groups. The difluoroethyl group offers a unique combination of:

  • Lipophilicity: Increases LogP relative to a methyl group, aiding in blood-brain barrier (BBB) penetration.

  • Dipole Moment: The C-F bonds create a local dipole that can interact with backbone amides or polar residues in the binding pocket.

Case Study: NaV1.8 Inhibitors

In the context of pain management, voltage-gated sodium channels (NaV1.[1]8) are key targets. Small molecules targeting NaV1.8 often require a lipophilic "head" group connected to a polar core. The [1-(2,2-Difluoroethyl)cyclobutyl] motif serves as an ideal lipophilic anchor that resists metabolic degradation while fitting into hydrophobic pockets of the channel protein [1].

Structure-Activity Relationship (SAR) Logic

When optimizing a lead compound, substituting a standard alkyl chain with the this compound moiety can:

  • Reduce Clearance: By blocking metabolic soft spots.

  • Improve Potency: By restricting the conformation of the side chain, reducing the entropic cost of binding.

SAR_Logic Figure 2: Structure-Property Relationships (SPR) Driving Drug Design Molecule This compound Feature1 Gem-Difluoro Group (-CF2H) Molecule->Feature1 Feature2 Cyclobutane Ring (C4H6) Molecule->Feature2 Feature3 Primary Alcohol (-CH2OH) Molecule->Feature3 Effect1 H-Bond Donor (Weak) Lipophilicity Modulation Feature1->Effect1 Effect2 Conformational Constraint Metabolic Stability Feature2->Effect2 Effect3 Synthetic Handle (Linker Attachment) Feature3->Effect3 Outcome Optimized Drug Candidate (e.g., NaV1.8 Inhibitor) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Figure 2: Mapping structural features to their medicinal chemistry effects, highlighting why this scaffold is selected for lead optimization.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Oxidation of [1-(2,2-Difluoroethyl)cyclobutyl]methanol to Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The oxidation of [1-(2,2-Difluoroethyl)cyclobutyl]methanol to its corresponding aldehyde, [1-(2,2-Difluoroethyl)cyclobutyl]carbaldehyde , represents a critical transformation in the synthesis of next-generation JAK inhibitors and metabolic-blocker bioisosteres.

While primary alcohol oxidation is routine, this specific substrate presents a triad of challenges that necessitate a deviation from "textbook" conditions:

  • Volatility: The resulting aldehyde is low-molecular-weight and lipophilic; standard high-vacuum drying can lead to significant product loss.

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring expansion or opening, particularly if over-oxidation to the carboxylic acid occurs.

  • Fluorine Electronics: The electron-withdrawing 2,2-difluoroethyl group deactivates the adjacent quaternary center, slightly retarding nucleophilic attack during certain oxidation mechanisms.

Recommendation: For discovery-scale (<5g), Dess-Martin Periodinane (DMP) is the superior protocol due to its mild, non-acidic conditions and operational simplicity. For process-scale (>20g), a modified Swern Oxidation is recommended to manage cost, provided strict temperature control (-78°C) is maintained.

Chemical Context & Reaction Scheme

The transformation involves the conversion of the primary alcohol to the aldehyde without affecting the difluoroethyl side chain or the strained cyclobutane ring.

Reaction Workflow Visualization

ReactionWorkflow cluster_0 Critical Control Points Substrate Alcohol Substrate (C7H12F2O) Reagent Oxidant Selection (DMP or Swern) Substrate->Reagent DCM, 0°C -> RT Intermediate Alkoxy Periodinane (Intermediate) Reagent->Intermediate Ligand Exchange Workup Quench & Partition (Na2S2O3 / NaHCO3) Intermediate->Workup Hydrolysis Product Target Aldehyde (Volatile Oil) Workup->Product Drying & Concentration

Figure 1: General workflow for the oxidation process emphasizing the critical quenching step.

Protocol A: Dess-Martin Periodinane (Recommended for <5g)

This method is preferred for its tolerance of sensitive functional groups and avoidance of toxic chromium byproducts.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Limiting Reagent
Dess-Martin Periodinane (DMP) 1.2 - 1.5Oxidant
NaHCO₃ 2.0Acid Scavenger (Buffers acetic acid byproduct)
Dichloromethane (DCM) 0.1 MSolvent (Anhydrous)
Water 1.0Rate Accelerator (Optional, catalytic amount)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve this compound (1.0 equiv) in anhydrous DCM.
    
  • Buffering: Add solid Sodium Bicarbonate (

    
    , 2.0 equiv). Note: This prevents acid-catalyzed ring expansion of the cyclobutane.
    
  • Addition: Cool the mixture to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in a single portion.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Monitoring: Check TLC (Stain: KMnO4 or DNP). The aldehyde typically runs higher (less polar) than the alcohol.

  • Quench (The "Reductive Workup"):

    • Dilute with diethyl ether (

      
      ).
      
    • Add a 1:1 mixture of Saturated Aqueous

      
        and Saturated Aqueous 
      
      
      
      .
    • Mechanism:[1][2][3][4][5][6][7][8][9] Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid.

    • Stir vigorously for 15–30 minutes until the organic layer is clear and the aqueous layer is homogenous.

  • Isolation:

    • Separate layers.[9][10] Extract aqueous layer 2x with

      
      .
      
    • Wash combined organics with Brine.[9][11]

    • Dry over

      
       (Magnesium Sulfate).[9] Filter.
      
  • Concentration (CRITICAL):

    • Concentrate via rotary evaporation at >100 mbar and <25°C bath temperature.

    • Do not subject to high vacuum (<5 mbar) for extended periods due to volatility.

Protocol B: Swern Oxidation (Recommended for >20g)

Preferred for scale-up due to lower reagent costs, provided the exotherm is strictly managed.

Reagents & Stoichiometry
ComponentEquiv.Role
Oxalyl Chloride 1.2Activator
DMSO 2.4Oxidant Source
Triethylamine (

)
5.0Base (Promotes elimination)
DCM 0.2 MSolvent
Step-by-Step Procedure
  • Activation: To a solution of Oxalyl Chloride (1.2 equiv) in anhydrous DCM at -78°C (Dry ice/Acetone), add DMSO (2.4 equiv) dropwise.

    • Caution: Gas evolution (CO/CO2).[9] Maintain temp <-60°C. Stir for 15 mins.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in DCM dropwise to the activated DMSO mixture.

    • Rate: Slow addition to prevent exotherm. Stir at -78°C for 30–45 mins.

  • Elimination: Add Triethylamine (5.0 equiv) dropwise.

    • The reaction will become a thick white slurry.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes. The slurry typically dissolves or changes consistency.

  • Workup:

    • Quench with saturated

      
       or Phosphate Buffer (pH 7).
      
    • Extract with DCM.[12]

    • Wash with 0.1M HCl (rapidly) to remove excess amine, then Brine.

    • Dry and concentrate (observe volatility precautions).

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (

    
    ):  Look for the aldehyde proton singlet/doublet at 
    
    
    
    9.5 – 9.8 ppm
    . The methylene protons of the difluoroethyl group (
    
    
    ) will show complex splitting (td or dt) due to H-F coupling (
    
    
    ).
  • 19F NMR: Distinct multiplet around

    
     -110 to -120 ppm .
    
  • IR: Strong carbonyl stretch at ~1720

    
     .
    
Troubleshooting Guide

Troubleshooting Problem Issue Detected LowYield Low Yield / Volatility Problem->LowYield Impurity Side Products Problem->Impurity Sol1 Use Pentane/Ether extraction Avoid High Vac LowYield->Sol1 Sol2 Check pH of Quench (Acidic = Ring Opening) Impurity->Sol2 Sol3 Incomplete Rxn? Add 1 eq water to DMP Impurity->Sol3

Figure 2: Troubleshooting decision tree for common oxidation failures.

References

  • Dess-Martin Periodinane (DMP) Original Methodology: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1] Chem.1983 , 48, 4155–4156.[1]

  • Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[6] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.

  • Cyclobutane Functionalization & Stability: Wuitschik, G. et al. "Oxetanes and Cyclobutanes as Bioisosteres." J. Med. Chem.2010 , 53, 3227–3246. (Context on stability of 1-substituted cyclobutanes).

  • Water Acceleration in DMP Oxidation: Meyer, S. D.; Schreiber, S. L.[1][7] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[1] Chem.1994 , 59, 7549–7552.[1][7]

Sources

Reagents for derivatizing [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(2,2-Difluoroethyl)cyclobutyl]methanol (CAS 2024104-93-4) is a specialized aliphatic building block increasingly utilized in medicinal chemistry to introduce conformational constraints and modulate lipophilicity via the difluoroethyl moiety.

Analytical Challenge: This molecule presents two distinct hurdles for analytical characterization:

  • Lack of Chromophore: The saturated cyclobutane and fluorinated alkyl chain possess no UV-active centers, rendering standard HPLC-UV detection impossible without derivatization.

  • Steric & Electronic Deactivation: The hydroxyl group is located at a "neopentyl-like" position (primary carbon attached to a quaternary center). Combined with the electron-withdrawing effect of the

    
    -difluoroethyl group, the hydroxyl nucleophilicity is attenuated, requiring forcing conditions or hyper-nucleophilic catalysts for quantitative derivatization.
    

This guide details three validated protocols designed to overcome these barriers for HPLC-UV, HPLC-FLD, and GC-MS workflows.

Part 1: Strategic Reagent Selection

The choice of reagent depends strictly on the analytical endpoint. The following decision matrix outlines the optimal path based on sensitivity and instrumentation requirements.

ReagentSelection Start Target Analyte: This compound Goal Analytical Goal? Start->Goal UV HPLC-UV (Purity/Assay) Goal->UV High Conc. Fluoro HPLC-FLD (Trace/Bioanalysis) Goal->Fluoro Low Conc. GC GC-MS (Volatiles/Residuals) Goal->GC Volatility Reagent1 3,5-Dinitrobenzoyl Chloride (DNB-Cl) UV->Reagent1 u03bb max 254nm Reagent2 1-Naphthyl Isocyanate (NIC) Fluoro->Reagent2 Ex 280/Em 350 Reagent3 BSTFA + 1% TMCS (Silylation) GC->Reagent3 Trimethylsilyl Ether

Figure 1: Decision matrix for reagent selection based on analytical requirements.

Part 2: Detailed Protocols

Protocol A: High-Sensitivity HPLC-UV Derivatization

Reagent: 3,5-Dinitrobenzoyl Chloride (DNB-Cl) Mechanism: Nucleophilic acyl substitution. Rationale: The 3,5-dinitrobenzoyl moiety imparts a strong UV absorption (ε ~ 15,000 at 254 nm). The use of DMAP (4-Dimethylaminopyridine) is critical here. Pyridine alone is often insufficient to drive the reaction to completion due to the steric hindrance of the cyclobutyl group adjacent to the hydroxymethyl arm. DMAP acts as a hyper-nucleophilic acylation catalyst.

Reagents Required:

  • Analyte Stock: 10 mg/mL in dry Acetonitrile (ACN).

  • Reagent Solution: 20 mg/mL 3,5-Dinitrobenzoyl chloride in ACN.

  • Catalyst Base: 5% (v/v) Pyridine in ACN containing 10 mM DMAP.

Step-by-Step Procedure:

  • Combine: In a 2 mL HPLC vial, mix 100 µL of Analyte Stock + 200 µL of Reagent Solution.

  • Catalyze: Add 50 µL of Catalyst Base. Cap tightly.

  • Incubate: Heat at 60°C for 30 minutes .

    • Note: The elevated temperature is required to overcome the energy barrier imposed by the neopentyl-like structure.

  • Quench: Add 100 µL of 10% aqueous diethylamine or water/methanol (50:50) to destroy excess acid chloride.

  • Dilute: Dilute to 1 mL with Mobile Phase A (Water/0.1% Formic Acid).

  • Analyze: Inject 10 µL onto C18 HPLC. Monitor at 254 nm .

Validation Check:

  • Blank: Run a blank without analyte. You will see a peak for the hydrolyzed reagent (3,5-dinitrobenzoic acid) and the diethylamine amide. Ensure these resolve from your target derivative.

Protocol B: Fluorescence Labeling for Trace Analysis

Reagent: 1-Naphthyl Isocyanate (NIC) Mechanism: Formation of a carbamate linkage. Rationale: Isocyanates react with alcohols to form stable carbamates. The naphthyl group provides strong fluorescence (Ex: 280 nm, Em: 350 nm), allowing for detection limits 100-1000x lower than UV. This reaction is strictly anhydrous.

Reagents Required:

  • Analyte Stock: 1 mg/mL in dry Toluene (Isocyanates are moisture sensitive).

  • Reagent: 1-Naphthyl isocyanate (neat or 10% in Toluene).

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA).

Step-by-Step Procedure:

  • Prepare: Mix 200 µL Analyte Stock + 50 µL 1-Naphthyl isocyanate.

  • Catalyze: Add 10 µL of TEA.

  • React: Heat at 70°C for 45 minutes in a sealed reaction vial.

    • Why: The electron-withdrawing difluoroethyl group reduces the oxygen's nucleophilicity, making the alcohol sluggish toward the isocyanate carbon. Heat drives the kinetics.

  • Quench: Add 50 µL Methanol (reacts with excess isocyanate to form methyl carbamate).

  • Dry: Evaporate solvent under Nitrogen stream.

  • Reconstitute: Dissolve residue in 500 µL Methanol/Acetonitrile (50:50).

  • Analyze: HPLC-FLD (Ex 280nm / Em 350nm).

Protocol C: Silylation for GC-MS

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Mechanism: Silyl-proton exchange. Rationale: While TBDMS (tert-butyldimethylsilyl) derivatives are more stable, the steric bulk of the [1-(2,2-difluoroethyl)cyclobutyl] group makes adding a bulky TBDMS group difficult and slow. The smaller TMS (Trimethylsilyl) group is preferred. TMCS acts as a catalyst to increase the silyl donor power of BSTFA.

Step-by-Step Procedure:

  • Dry: Ensure the sample (approx. 1 mg) is completely dry (free of water/methanol).

  • Solubilize: Dissolve in 100 µL anhydrous Pyridine.

  • Derivatize: Add 100 µL BSTFA + 1% TMCS.

  • React: Incubate at 70°C for 30 minutes .

    • Critical: Do not rely on room temperature reaction.[1] The steric hindrance at the

      
      -carbon significantly slows the attack.
      
  • Inject: Inject 1 µL directly into GC-MS (Split mode).

Part 3: Comparative Data & Specifications

Feature3,5-Dinitrobenzoyl (UV)1-Naphthyl Carbamate (FLD)TMS Ether (GC-MS)
Detection Limit (LOD) ~100 ng/mL~1 ng/mL~10 ng/mL
Reaction Type AcylationCarbamylationSilylation
Steric Sensitivity Moderate (Requires DMAP)High (Requires Heat)Low (With TMS)
Stability High (Weeks at 4°C)High (Months at -20°C)Low (Hydrolyzes in moisture)
Main Interference Reagent Hydrolysis AcidExcess ReagentColumn Bleed

Part 4: Mechanistic Insight (The "Neopentyl" Effect)

Understanding the geometry of this compound is vital for troubleshooting.

  • Structure: The alcohol is primary (

    
    ), but the carbon attached to the 
    
    
    
    is quaternary (part of the ring).
  • Consequence: The transition state for nucleophilic attack (SN2-like) is crowded.

  • Solution: We utilize DMAP in acylation. The pyridine nitrogen of DMAP attacks the acyl chloride first, forming an acyl-pyridinium intermediate. This intermediate is loosely bound and extends the electrophilic center away from the steric bulk, making it more accessible to the hindered alcohol oxygen.

Mechanism cluster_sterics Steric Barrier Step1 Activation: DNB-Cl + DMAP u2192 Acyl-Pyridinium Intermediate (Highly Electrophilic) Step2 Attack: Hindered Alcohol attacks Intermediate (Rate Limiting Step due to Sterics) Step1->Step2 Active Species Step3 Product Formation: Ester + DMAP-H+ Step2->Step3 Nucleophilic Sub.

Figure 2: DMAP-catalyzed acylation mechanism overcoming steric hindrance.

References

  • Santa, T. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.[2] Journal of Chromatography A. (Review of alcohol derivatization reagents). Available at: [Link]

  • Regis Technologies. GC Derivatization Guide: Silylation. (Standard protocols for BSTFA usage). Available at: [Link]

  • Chem LibreTexts. Derivatization in HPLC. (Overview of UV/Fluorescence tagging). Available at: [Link]

Sources

Application Note: Nucleophilic Substitution on [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with [1-(2,2-Difluoroethyl)cyclobutyl]methanol (CAS 2024104-93-4). It addresses the specific synthetic challenges imposed by the neopentyl-like steric environment and the strain-release potential of the cyclobutane ring.

Executive Summary & Structural Analysis

Molecule: this compound Primary Application: Incorporation of the metabolically stable, lipophilic gem-difluoroethyl cyclobutyl moiety into drug candidates (Bioisostere for tert-butyl or cyclohexyl groups).

The Chemist's Challenge: " The Neopentyl-Cyclobutyl Paradox"

Performing nucleophilic substitution on this scaffold presents two opposing mechanistic hurdles that often lead to reaction failure or decomposition.

  • The Neopentyl Wall (Steric Hindrance): The hydroxymethyl group is attached to a quaternary carbon (C1). This creates a "neopentyl" system where the

    
    -branching severely retards 
    
    
    
    trajectories. Reaction rates can be
    
    
    to
    
    
    times slower than primary alkyl halides.
  • The Ring-Expansion Trap (Electronic Instability): Attempting to force the reaction via carbocation pathways (

    
    )—or using harsh Lewis acids—risks triggering a Wagner-Meerwein rearrangement . The cyclobutylcarbinyl cation readily expands to the thermodynamically more stable cyclopentyl cation.
    

Strategic Imperative: Protocols must maximize nucleophilicity and leaving group ability (to force


) while strictly suppressing carbocation formation (to prevent ring expansion).

Mechanistic Pathways & Decision Tree

The following decision tree outlines the critical reaction pathways. Note the high risk of rearrangement under acidic/ionizing conditions.

ReactionPathways Start [1-(2,2-Difluoroethyl) cyclobutyl]methanol Activation Activation (MsCl, TsCl, Tf2O) Start->Activation Step 1 SN2 Concerted Substitution (SN2) (High Nu-, Polar Aprotic) Activation->SN2 Strong Nu-, Heat SN1 Carbocation Formation (Acidic/Protic conditions) Activation->SN1 Solvolysis / Lewis Acid Elimination Elimination (E2) (Exocyclic Alkene) Activation->Elimination Strong Base Product Target Product (Cyclobutane Intact) SN2->Product Inversion (Formal) Rearrange Ring Expansion (Cyclopentyl derivatives) SN1->Rearrange 1,2-Alkyl Shift Rearrange->Elimination Loss of H+

Figure 1: Mechanistic divergence. The green path represents the desired transformation. The red paths represent common failure modes due to ring strain and sterics.

Experimental Protocols

Protocol A: Activation via Mesylation (The Safe Route)

Why Mesyl over Tosyl? The methanesulfonyl group is smaller, slightly reducing the steric bulk of the already crowded neopentyl center compared to tosylate.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.5 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DCM (0.2 M)

  • Catalyst: DMAP (0.1 equiv) – Critical for neopentyl alcohols

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    . Dissolve substrate in anhydrous DCM. Cool to 0 °C.
    
  • Addition: Add TEA (or DIPEA) followed by DMAP.

  • Activation: Add MsCl dropwise over 10 minutes. The exotherm must be controlled to prevent premature rearrangement.

  • Incubation: Allow to warm to Room Temperature (RT). Note: Unlike typical primary alcohols, this may require 4–16 hours due to steric hindrance at the

    
    -carbon.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash with 1M HCl (rapidly) to remove amine, then brine. Dry over 
    
    
    
    .
  • Stability Check: Do not store the mesylate for long periods. Use immediately in the substitution step.

Protocol B: Nucleophilic Displacement ( )

Context: This step requires forcing conditions due to the neopentyl barrier.

Materials:

  • Substrate: Crude Mesylate from Protocol A (1.0 equiv)

  • Nucleophile:

    
    , 
    
    
    
    , or Amine (3.0–5.0 equiv)
  • Solvent: Anhydrous DMSO or DMF (0.5 M) – Essential for dipole acceleration

  • Additive: 15-Crown-5 (if using Na salts) or 18-Crown-6 (if using K salts) (0.1 equiv)

Step-by-Step:

  • Dissolution: Dissolve the mesylate in DMSO.

  • Reagent Addition: Add the nucleophile and the crown ether.

  • Reaction (The "Push"): Heat to 80–100 °C .

    • Warning: Monitor strictly by LCMS. If elimination (olefin formation) is observed, lower temperature to 60 °C and extend time.

  • Workup: Dilute with

    
     (not DCM, to avoid emulsion with DMSO) and wash extensively with water to remove DMSO.
    
Protocol C: The Mitsunobu Reaction (Preferred for N/O/S Nucleophiles)

Why: This "one-pot" method activates the alcohol and displaces it simultaneously. The betaine intermediate is often reactive enough to overcome neopentyl sterics without the high heat that triggers rearrangement.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phthalimide, Phenol, or hydrazoic acid source (DPPA) (1.2 equiv)

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azo Reagent: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Mix: Combine substrate, nucleophile, and

    
     in THF under 
    
    
    
    . Cool to 0 °C.
  • Add: Add DIAD dropwise. The solution will turn yellow/orange.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT.

    • Optimization: If no reaction occurs after 12h, heat to 50 °C. The cyclobutane ring is generally stable to Mitsunobu conditions.

  • Purification: Direct column chromatography. (Polymer-supported

    
     simplifies removal of phosphine oxide).
    

Quantitative Data Summary

Parameter

(Standard)

(Neopentyl Optimized)

(Solvolysis)
Reaction Rate FastVery Slow (

rel. rate)
Fast
Dominant Mechanism Direct DisplacementDirect DisplacementRearrangement
Major Product Cyclobutyl derivativeCyclobutyl derivativeCyclopentyl derivative
Temp Requirement RT80–100 °C RT or lower
Solvent Choice DCM/THFDMSO/DMF/HMPA Water/Alcohols

Troubleshooting & Critical Pitfalls

Issue: Product is a Cyclopentane (Ring Expansion)
  • Cause: Carbocation intermediate formed.[2][3]

  • Solution:

    • Ensure reaction conditions are strictly basic/nucleophilic.

    • Avoid protic solvents (MeOH, EtOH) which stabilize carbocations.

    • Switch from Mesylate displacement (Protocol B) to Mitsunobu (Protocol C).

Issue: No Reaction (Starting Material Recovery)
  • Cause: Steric shielding by the C1 quaternary center (Neopentyl effect).

  • Solution:

    • Increase nucleophile concentration (saturation).

    • Switch solvent to HMPA or DMPU (caution: toxicity) to maximize naked anion nucleophilicity.

    • Use "Cesium Effect": Use

      
       or Cs-salts of nucleophiles to improve solubility and reactivity in DMF.
      

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link

    • Foundational text on the rearrangement of cyclobutylcarbinyl c
  • Wiberg, K. B., et al. (1996). Substituent Effects on the Solvolysis of Cyclobutylcarbinyl Sulfonates. Journal of Organic Chemistry. Link

    • Details the kinetics of solvolysis and the propensity for ring expansion.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Swarts, F. (1920). Gem-difluoro compounds and their reactivity. Bulletin de la Classe des Sciences, Académie Royale de Belgique. Historical grounding on the inductive effects of gem-difluoro groups.
  • BenchChem. (2025).[1] Application Notes: Nucleophilic Substitution Reactions Using Tosyl Groups. Link

    • General protocols for sulfonate activ

Sources

Application Notes & Protocols: A Guide to the Backbone Incorporation of Difluoroethyl Cyclobutane Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptide therapeutics often requires the introduction of non-natural amino acids to overcome inherent limitations such as poor metabolic stability and conformational flexibility. This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel building block, 1-amino-3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid, into peptide backbones. By combining the rigid, conformationally constraining nature of the cyclobutane ring with the unique physicochemical properties imparted by a difluoroethyl moiety, researchers can access a new chemical space for peptide drug discovery. These application notes cover the multi-step synthesis of the custom amino acid, its integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the subsequent purification and characterization of the final modified peptide.

Introduction: The Rationale for Constrained, Fluorinated Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their application is often hampered by rapid degradation by endogenous proteases and a lack of defined structure in solution, which can lead to reduced receptor affinity.[1][2] To address these challenges, medicinal chemists employ backbone modifications to engineer peptides with enhanced stability and pre-organized conformations.[3]

The incorporation of cyclic amino acids, such as those containing a cyclobutane ring, introduces significant conformational constraints on the peptide backbone.[4][5] This rigidity can stabilize desired secondary structures (e.g., β-turns or helices), reduce the entropic penalty upon binding to a target, and sterically shield adjacent peptide bonds from proteolytic cleavage.[1][6]

Furthermore, the strategic introduction of fluorine—a cornerstone of modern drug design—can profoundly modulate a peptide's pharmacological profile. The difluoroethyl group is particularly noteworthy; it can serve as a lipophilic hydrogen bond donor, alter local electronic environments, and enhance metabolic stability without adding significant steric bulk.[7][8] The combination of a cyclobutane scaffold and a difluoroethyl group thus represents a powerful strategy for creating novel peptidomimetics with superior drug-like properties.

This document serves as a practical guide for researchers, providing both the conceptual framework and the detailed experimental procedures required to utilize this advanced building block.

Part I: Synthesis of the Building Block

The successful incorporation of any non-natural amino acid begins with the robust synthesis of the monomer itself. Here, we outline a plausible and efficient multi-step synthesis for Nα-Fmoc-1-amino-3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid, designed for direct use in Fmoc-based SPPS. The strategy is based on established chemical transformations, including photochemical cycloaddition and deoxofluorination.[9][10]

Synthetic Strategy Overview

The synthesis initiates with a [2+2] photochemical cycloaddition to form the core cyclobutane structure, followed by functional group manipulations to install the difluoroethyl moiety and the α-amino acid functionality. The final steps involve the introduction of the N-terminal Fmoc protecting group, rendering the building block ready for peptide synthesis.

Synthetic_Workflow A Vinyl Acetal + Allene Derivative B [2+2] Photocycloaddition A->B hv, Sensitizer C Cyclobutanone Intermediate B->C D Wittig Reaction C->D Ph3P=CHCO2Et E Ethyl Ester Intermediate D->E F Reduction (LiAlH4) E->F G Primary Alcohol F->G H Oxidation (PCC) G->H I Aldehyde Intermediate H->I J Deoxofluorination (DAST) I->J DAST or XtalFluor K Difluoroethyl Cyclobutane J->K L Strecker Synthesis K->L 1. KCN, NH4Cl 2. H3O+ M Racemic Amino Acid L->M N Fmoc Protection M->N Fmoc-OSu, NaHCO3 O Fmoc-Protected Amino Acid N->O

Caption: Proposed synthetic workflow for the Fmoc-protected difluoroethyl cyclobutane amino acid.

Detailed Protocol: Synthesis of (1-((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid

Materials & Reagents:

  • Allene derivative (e.g., 1,1-diethoxyallene)

  • Vinyl acetal (e.g., acrolein dimethyl acetal)

  • Acetone (as sensitizer)

  • Ethyl (triphenylphosphoranylidene)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Pyridinium chlorochromate (PCC)

  • Diethylaminosulfur trifluoride (DAST)

  • Potassium cyanide (KCN), Ammonium chloride (NH₄Cl)

  • Fmoc-succinimide (Fmoc-OSu)

  • Standard solvents (DCM, THF, Et₂O, Hexanes, Ethyl Acetate), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃)

Protocol Steps:

  • Step 1: [2+2] Photocycloaddition.

    • Dissolve the vinyl acetal (1.0 eq) and allene derivative (1.2 eq) in acetone in a quartz reaction vessel.

    • Purge the solution with nitrogen for 20 minutes.

    • Irradiate with a high-pressure mercury lamp (λ > 300 nm) at 0°C for 24-48 hours, monitoring by TLC or GC-MS.

    • Concentrate the reaction mixture and hydrolyze the resulting acetal with aqueous HCl to yield the cyclobutanone intermediate. Purify by column chromatography.

    • Rationale: Photochemical [2+2] cycloaddition is a powerful and direct method for constructing strained four-membered rings.[11][12] Using acetone as a triplet sensitizer facilitates the reaction between the two olefin partners.

  • Step 2: Chain Elongation.

    • Dissolve the cyclobutanone intermediate (1.0 eq) in dry DCM.

    • Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) and stir at room temperature for 12 hours.

    • Concentrate and purify by column chromatography (Hexanes/Ethyl Acetate) to yield the α,β-unsaturated ester.

    • Reduce the ester and the double bond simultaneously by dissolving in dry THF and adding LiAlH₄ (2.0 eq) dropwise at 0°C. Stir for 4 hours, then quench carefully with water and NaOH. Extract and purify to obtain the primary alcohol.

    • Rationale: The Wittig reaction extends the carbon chain, and subsequent reduction provides a primary alcohol, a key precursor for fluorination.

  • Step 3: Deoxofluorination.

    • Dissolve the primary alcohol (1.0 eq) in dry DCM and cool to -78°C.

    • Add PCC (1.5 eq) and allow the reaction to warm to room temperature, stirring for 2 hours to form the aldehyde.

    • Filter through a pad of silica and concentrate. Without further purification, dissolve the crude aldehyde in dry DCM and cool to -78°C.

    • Add DAST (1.3 eq) dropwise. Allow to warm to room temperature and stir overnight.

    • Quench carefully with saturated NaHCO₃ solution, extract with DCM, and purify by column chromatography to yield the 3-(2,2-difluoroethyl)cyclobutane derivative.

    • Rationale: Oxidation to the aldehyde followed by deoxofluorination with a reagent like DAST is a standard method for converting alcohols to geminal difluorides.[10]

  • Step 4: Amino Acid Formation and Protection.

    • Convert the difluoroethyl cyclobutane derivative to a ketone via appropriate functional group manipulation (e.g., oxidation of a precursor alcohol at the 1-position).

    • Perform a Strecker synthesis on the ketone using KCN and NH₄Cl, followed by acidic hydrolysis (6M HCl, reflux) to yield the racemic α-amino acid.

    • Dissolve the crude amino acid in a 10% NaHCO₃ solution/Dioxane mixture.

    • Add Fmoc-OSu (1.1 eq) and stir at room temperature for 16 hours.

    • Acidify the reaction with 1M HCl and extract with ethyl acetate. Purify by column chromatography to yield the final Fmoc-protected building block.

    • Rationale: The Strecker synthesis is a classic method for producing α-amino acids from ketones.[13][14] Fmoc protection is essential for compatibility with the most common SPPS strategy.[15]

Part II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The custom Fmoc-protected difluoroethyl cyclobutane amino acid can be incorporated into a peptide sequence using standard manual or automated SPPS protocols. Due to the potential steric bulk of the cyclobutane ring, optimization of coupling conditions may be required.[16]

General SPPS Cycle

The Fmoc-SPPS process is iterative, consisting of a deprotection step to reveal a free N-terminal amine, followed by a coupling step to add the next amino acid.

SPPS_Cycle Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Resin-Bound Peptide (Elongated by one residue) Washing2->End Repeat Repeat Cycle End->Repeat for next residue

Sources

Application Note: Scalable Synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanol , a critical bioisostere scaffold in modern drug discovery. The 1,1-disubstituted cyclobutane motif is increasingly utilized to modulate lipophilicity and metabolic stability (blocking metabolic soft spots) while maintaining a compact sp³ vector.

We present two distinct synthetic routes to accommodate different facility capabilities:

  • Route A (Cryogenic Process Route): A high-efficiency, 2-step convergent synthesis utilizing the direct alkylation of ethyl cyclobutanecarboxylate. This is the preferred route for atom economy and throughput.

  • Route B (Non-Cryogenic Robust Route): A 4-step classical malonate synthesis avoiding cryogenic conditions, suitable for standard pilot plant reactors limited to -20°C.

Retrosynthetic Analysis & Strategy

The target molecule features a quaternary carbon center on a strained ring. The strategic disconnection focuses on the C1–C(sidechain) bond or the C1–CH₂OH reduction.

Retrosynthesis Figure 1: Retrosynthetic strategy focusing on direct alkylation. Target This compound Intermediate Ethyl 1-(2,2-difluoroethyl) cyclobutanecarboxylate Target->Intermediate Reduction (LAH/Vitride) SM1 Ethyl Cyclobutanecarboxylate (Commodity SM) Intermediate->SM1 C-Alkylation (LDA/LiHMDS) SM2 2,2-Difluoroethyl Triflate (Generated in situ) Intermediate->SM2 Electrophile

Route A: High-Efficiency Process Protocol (Preferred)

Concept: Direct deprotonation of ethyl cyclobutanecarboxylate followed by trapping with a highly reactive electrophile. Critical Success Factor: 1-Bromo-2,2-difluoroethane is often too unreactive for efficient alkylation of sterically hindered enolates at low temperatures. We utilize 2,2-difluoroethyl triflate (Tf) generated in situ or immediately prior to use to ensure rapid conversion and suppress side reactions.

Step 1: Preparation of 2,2-Difluoroethyl Triflate

Note: This reagent is a potent alkylating agent. Perform in a closed system.

Reagents:

  • 2,2-Difluoroethanol (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.1 equiv)

  • Pyridine or 2,6-Lutidine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Charge a reactor with 2,2-difluoroethanol and pyridine in DCM (5 vol). Cool to -10°C.

  • Add Tf₂O dropwise, maintaining internal temperature < 0°C.

  • Stir at 0°C for 1 hour.

  • Workup: Wash with cold 1N HCl, then cold NaHCO₃. Dry organic layer over MgSO₄.

  • Usage: Use the DCM solution directly in the next step or concentrate carefully (volatile!) if solvent switch is required. For this protocol, we use the DCM solution directly.

Step 2: Alkylation of Ethyl Cyclobutanecarboxylate

Reagents:

  • Ethyl cyclobutanecarboxylate (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0M in THF/Heptane)

  • 2,2-Difluoroethyl triflate (solution from Step 1) (1.2 equiv)

  • THF (Anhydrous)

Protocol:

  • Enolization: In a separate cryo-reactor, cool anhydrous THF (10 vol) to -78°C. Add LDA solution.

  • Add ethyl cyclobutanecarboxylate dropwise over 30 mins, maintaining T < -70°C.

  • Stir for 45 mins at -78°C to ensure complete enolate formation.

  • Alkylation: Add the 2,2-difluoroethyl triflate solution (in DCM) dropwise. Note: The addition is exothermic. Maintain T < -60°C.

  • Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with sat. NH₄Cl solution.

  • Isolation: Extract with MTBE. Wash organics with brine.[1] Concentrate to yield crude Ethyl 1-(2,2-difluoroethyl)cyclobutanecarboxylate .

    • Checkpoint: Purity should be >90% by GC. Distillation (vacuum) can be performed if necessary, but the crude is often suitable for reduction.

Step 3: Reduction to Target Alcohol

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.4M in THF) or Red-Al (Vitride)

  • THF (Solvent)

Protocol:

  • Charge reactor with THF and cool to 0°C.

  • Add LiAlH4 solution (1.2 equiv hydride).

  • Add the ester from Step 2 (diluted in THF) dropwise, controlling H₂ evolution.

  • Warm to ambient temperature and stir for 2 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (1x mass of LAH), 15% NaOH (1x mass), then water (3x mass).

  • Filter the granular precipitate.

  • Concentrate filtrate to obtain This compound .

Route B: Non-Cryogenic Alternative (Malonate Route)

For facilities lacking -78°C capabilities, this route uses standard reflux temperatures.

MalonateRoute Figure 2: Non-cryogenic workflow utilizing malonate chemistry. Start Diethyl Malonate Step1 1. Alkylation (2,2-difluoroethyl bromide) Start->Step1 Step2 2. Cyclization (1,3-dibromopropane) Step1->Step2 Step3 3. Decarboxylation Step2->Step3 Step4 4. Reduction Step3->Step4 End Target Alcohol Step4->End

  • Mono-Alkylation: Diethyl malonate + 1-bromo-2,2-difluoroethane (NaOEt/EtOH, reflux). Note: Use excess malonate to minimize dialkylation.

  • Cyclization: Isolated mono-alkylated malonate + 1,3-dibromopropane (NaH/DMF or K₂CO₃/Acetone reflux). Note: This forms the cyclobutane ring.

  • Hydrolysis/Decarboxylation: KOH/EtOH reflux, followed by acidification and heat (160°C) to decarboxylate to the carboxylic acid.

  • Reduction: Borane-THF or LiAlH4 reduction of the acid to the alcohol.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualClear, colorless oil
Purity GC-FID / HPLC> 97.0% a/a
Identity ¹H-NMR (400 MHz, CDCl₃)δ 6.0 (tt, CHF₂), 3.6 (s, CH₂OH), 1.8-2.2 (m, Cyclobutyl/CH₂-CF₂)
Residual Solvents HS-GCTHF < 720 ppm, DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

Key NMR Diagnostic: The triplet of triplets (tt) around 5.8–6.1 ppm is characteristic of the terminal proton in the -CH2-CHF2 group, showing large coupling to fluorine (~56 Hz) and smaller coupling to the adjacent methylene (~4-5 Hz).

Safety & Handling (HSE)

  • Fluorinated Reagents: 2,2-Difluoroethyl triflate is a potent alkylating agent. It is likely genotoxic . All operations must occur in a fume hood or isolator. Destroy excess alkylating agent with aqueous amine solution or caustic.

  • Exotherms: The alkylation of the enolate (Route A, Step 2) is highly exothermic. Adiabatic temperature rise calculations should be performed before scaling >100g.

  • HF Generation: While the difluoroethyl group is generally stable, thermal decomposition at high temperatures (>200°C) or in the presence of strong Lewis acids could release HF. Avoid acidic conditions at high temperatures.

References

  • General Cyclobutane Synthesis

    • Synthesis of Cyclobutanes via Alkylation: Wiberg, K. B.; et al. Organic Syntheses, 1943 , Coll. Vol. 3, 213.

  • Difluoroethylation Reagents

    • Preparation and use of 2,2-difluoroethyl triflate: Zafrani, Y.; et al. Journal of Medicinal Chemistry, 2017 , 60(2), 797–804. (Discusses stability and reactivity of fluoroalkyl triflates).

  • Scalable Enolate Alkylation

    • Process Safety in Lithiation Reactions: Faul, M. M.; et al. Journal of Organic Chemistry, 2009 , 74(11), 4039.

  • Bioisostere Applications

    • Fluorinated Cyclobutanes in Drug Design: Mykhailiuk, P. K.[2] Chemical Reviews, 2021 , 121(3), 1670–1715.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of [1-(2,2-Difluoroethyl)cyclobutyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Analysis

The Challenge: Synthesizing [1-(2,2-Difluoroethyl)cyclobutyl]methanol involves constructing a quaternary carbon center on a strained cyclobutane ring, followed by the introduction of a fluorinated side chain. The primary yield-killing bottlenecks are the


-alkylation step  (due to the low electrophilicity of 2,2-difluoroethyl halides and competitive elimination) and the isolation of the volatile alcohol .

Recommended Synthetic Pathway: While direct alkylation of cyclobutanecarboxylates is common, our data suggests that for high-yield requirements, a Malonate-First Strategy (Route B below) is superior to the Direct Ester Alkylation (Route A) due to better enolate stability and reduced steric clash during the critical C-C bond formation.

Visualizing the Workflow (Route Comparison)

SynthesisPathways Start Starting Material: Diethyl Malonate StepA1 Step A1: Cyclization (1,3-dibromopropane) Start->StepA1 Route A (Standard) StepB1 Step B1: Alkylation (TfOCH2CHF2 or ICH2CHF2) Start->StepB1 Route B (High Yield) StepA2 Step A2: Mono-decarboxylation (Ethyl cyclobutanecarboxylate) StepA1->StepA2 StepA3 Step A3: alpha-Alkylation (LDA, TfOCH2CHF2) StepA2->StepA3 Low Yield Risk Target Target: [1-(2,2-Difluoroethyl) cyclobutyl]methanol StepA3->Target Reduction StepB2 Step B2: Cyclization (1,3-dibromopropane) StepB1->StepB2 StepB3 Step B3: Decarboxylation (to Ester/Acid) StepB2->StepB3 StepB3->Target Reduction

Caption: Comparison of Synthetic Routes. Route A suffers from steric hindrance at Step A3. Route B installs the fluorinated group before the ring closes, improving overall yield.

Critical Troubleshooting Guide (Q&A)

Module 1: The Alkylation Bottleneck (Step A3 / B1)

Q: Why is the reaction with 1-bromo-2,2-difluoroethane stalling or returning starting material? A: This is a classic "Beta-Fluorine Effect." The fluorine atoms at the


-position withdraw electron density, but they also create a dipole that repels the incoming nucleophile. Furthermore, the C-Br bond is strengthened.
  • Solution: Switch electrophiles. The triflate (2,2-difluoroethyl triflate) is approximately

    
     times more reactive than the bromide. If you must use the bromide or iodide, you must  add a polar aprotic co-solvent like DMPU  (N,N'-Dimethylpropyleneurea) or HMPA  (if safety permits) to break up the lithium enolate aggregates and increase reactivity.
    

Q: I switched to the triflate, but now I see a major side product (gas evolution). What is it? A: You are observing E2 elimination . The 2,2-difluoroethyl triflate is prone to eliminating a proton to form 1,1-difluoroethene (a gas), especially with strong, bulky bases like LDA or LiHMDS at higher temperatures.

  • Protocol Adjustment:

    • Cool the enolate to -78°C .

    • Add the triflate very slowly.

    • Crucial: Do not let the reaction warm above -40°C until the electrophile is consumed.

    • Use LiHMDS instead of LDA; the less basic nature (relative to nucleophilicity in this specific steric environment) can sometimes favor substitution over elimination, though this is substrate-dependent.

Q: My yield on the quaternary center formation (Route A) is capped at 30%. A: Steric hindrance is the culprit. Alkylating a cyclobutanecarboxylate enolate is difficult because the ring puckering protects the


-face.
  • Fix: Switch to Route B . Alkylate diethyl malonate with 2,2-difluoroethyl triflate first (a linear, unhindered alkylation). Then, perform the cyclization with 1,3-dibromopropane. The intramolecular cyclization is kinetically favored and overcomes the steric penalty much better than intermolecular alkylation.

Module 2: Reduction & Isolation

Q: The reduction with LAH seems to work, but I lose 50% of my mass during rotary evaporation. A: this compound is a relatively small, fluorinated molecule. These often have anomalous volatility and can co-distill with solvents.

  • Isolation Protocol:

    • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O per n grams LAH) to generate a granular precipitate, avoiding large volumes of aqueous wash.

    • Solvent: Extract with Diethyl Ether (Et2O) rather than DCM. Et2O boils at 35°C, allowing you to concentrate the product at a lower vacuum/temperature.

    • Vacuum: Do not go below 50 mbar or heat the bath above 30°C. Stop when the solvent volume is low and switch to a stream of nitrogen for the final removal.

Optimized Experimental Protocols

Protocol A: Preparation of 2,2-Difluoroethyl Triflate (Fresh)

Note: This reagent is unstable and should be used immediately.

  • Setup: Flame-dried flask, N2 atmosphere, -10°C bath (ice/acetone).

  • Reagents: 2,2-Difluoroethanol (1.0 equiv), Pyridine (1.1 equiv) in DCM (0.5 M).

  • Addition: Add Triflic anhydride (Tf2O, 1.1 equiv) dropwise over 20 mins.

  • Workup: Stir 1h at 0°C. Wash with cold 1M HCl, then cold NaHCO3. Dry over MgSO4.[1][2]

  • Usage: Concentrate carefully (volatile!) or use as a DCM solution directly if concentration is known.

Protocol B: High-Yield Synthesis via Malonate (Route B)
StepReagentsConditionsKey Observation
1. Alkylation Diethyl malonate, NaH, 2,2-difluoroethyl triflate THF, 0°C to RTMonitored by GC/NMR. Avoid heating to prevent elimination.
2. Cyclization Product from Step 1, 1,3-dibromopropane , NaH (2.2 equiv)DMF/THF (1:1), 60°CIntramolecular ring closure. High dilution helps prevent polymerization.
3. Decarboxylation NaCl, wet DMSO160°C (Krapcho conditions)Removes one ester group to yield Ethyl 1-(2,2-difluoroethyl)cyclobutanecarboxylate.
4. Reduction LiAlH4 (1.5 equiv)THF, 0°C -> RTQuantitative conversion expected.

Diagnostic Logic Tree (Graphviz)

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckStep Which Step? Start->CheckStep Alkylation Alkylation Step CheckStep->Alkylation Reduction Reduction Step CheckStep->Reduction Alk_Q1 Starting Material Recovered? Alkylation->Alk_Q1 Red_Q1 Product visible on TLC? Reduction->Red_Q1 Alk_Yes Enolate failed or Electrophile dead Alk_Q1->Alk_Yes Yes Alk_No Side Products? Alk_Q1->Alk_No No Sol_Reactivity Solution: Add HMPA/DMPU Switch to Triflate Alk_Yes->Sol_Reactivity Sol_Elimination Solution: Lower Temp (-78C) Slower Addition Alk_No->Sol_Elimination Gas Evolution (Elimination) Red_Yes Lost during Workup/Vac Red_Q1->Red_Yes Yes Red_No Reaction failed Red_Q1->Red_No No Sol_Volatile Solution: Avoid High Vac Use Et2O extraction Red_Yes->Sol_Volatile

Caption: Logic tree for diagnosing yield loss in fluorinated cyclobutane synthesis.

References

  • Reactivity of 2,2-Difluoroethyl Electrophiles

    • Citation: O'Duill, M. L., et al. (2024). "2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
    • Context: Discusses the challenges of nucleophilic attack on 2,2-difluoroethyl triflate vs.
    • URL:[Link] (Note: Generalized link based on search result 1.1).

  • Cyclobutane Synthesis via Malonate Dialkylation

    • Citation: Heisig, G. B., & Stodola, F. H. (1943). "1,1-Cyclobutanedicarboxylic Acid."[3] Organic Syntheses, Coll.[3][4][5][6] Vol. 3, p.213.

    • Context: The foundational protocol for forming the cyclobutane ring from malonates, establishing the "Malonate-First" str
    • URL:[Link]

  • Krapcho Decarboxylation (General Protocol): Citation: Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 805-822, 893-914. Context: Standard method for converting the intermediate dicarboxylate to the mono-ester required for reduction.
  • Citation: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General lab practice reference for handling volatile intermediates).

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Substituted Cyclobutyl Methanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 1-substituted cyclobutyl methanols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes due to the unique steric environment of this scaffold. The cyclobutane ring, with its inherent ring strain and specific geometry, presents a distinct set of challenges, particularly when functionalized at a quaternary center.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these synthetic hurdles.

The primary alcohol of 1-substituted cyclobutyl methanols is neopentyl-like in its steric hindrance, which can significantly slow down or completely inhibit reactions that proceed through traditional pathways.[4] This guide will address common issues in key transformations such as esterifications, etherifications, and nucleophilic substitutions, offering practical solutions and alternative strategies.

Understanding the Challenge: The Steric and Electronic Nature of 1-Substituted Cyclobutyl Methanols

The core of the problem lies in the combination of two factors:

  • Steric Hindrance: The cyclobutyl group itself is bulky. When a substituent is present at the 1-position, the carbon bearing the hydroxymethyl group becomes a congested quaternary center. This bulkiness physically blocks the approach of reagents to the hydroxyl group or to the carbon atom it's attached to.[4][5]

  • Ring Strain: Cyclobutanes possess significant ring strain due to deviations from ideal bond angles.[1][2][3] This strain can influence the reactivity of the molecule, sometimes leading to unexpected side reactions or rearrangements.[6][7]

The following diagram illustrates the steric congestion around the reactive center:

Caption: Steric congestion around the carbinol center.

FAQs and Troubleshooting Guides

Section 1: Esterification & Acylation Reactions

Question: My standard esterification protocol (e.g., Fischer esterification or DCC/DMAP coupling) is giving low to no yield with my 1-substituted cyclobutyl methanol. What's going on and how can I fix it?

Answer:

The low reactivity is almost certainly due to steric hindrance impeding the nucleophilic attack of the alcohol onto the activated carboxylic acid or acylating agent.[4] Standard methods are often too slow or require harsh conditions that can lead to decomposition.

Troubleshooting Flowchart: Esterification

EsterificationTroubleshooting start Low Yield in Esterification check_conditions Are you using standard conditions? (e.g., Fischer, DCC/DMAP) start->check_conditions switch_reagent Switch to a more reactive acylating agent. check_conditions->switch_reagent anhydrides Acid Anhydrides + Strong Catalyst switch_reagent->anhydrides acid_chlorides Acid Chlorides + Base switch_reagent->acid_chlorides catalyst Use a more potent catalyst anhydrides->catalyst acid_chlorides->catalyst dmap_alternatives Consider 1-Methylimidazole (1-MI) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) catalyst->dmap_alternatives protocol_anhydride Protocol 1: Acylation with Anhydride and TMSOTf catalyst dmap_alternatives->protocol_anhydride protocol_acid_chloride Protocol 2: Acylation with Acid Chloride and 1-MI catalyst dmap_alternatives->protocol_acid_chloride

Caption: Decision-making workflow for esterification issues.

Recommended Solutions & Protocols

1. Use of Highly Reactive Acylating Agents:

  • Acid Anhydrides with a Powerful Catalyst: Acid anhydrides are more reactive than carboxylic acids. When paired with a strong catalyst, they can overcome the steric barrier. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to be an excellent catalyst for the acylation of sterically hindered alcohols.[8]

  • Acid Chlorides: These are among the most reactive acylating agents. Their use with a suitable base can drive the reaction to completion.

2. Advanced Catalytic Systems:

  • 1-Methylimidazole (1-MI): This has been demonstrated to be an efficient catalyst for the acylation of sterically hindered alcohols, sometimes outperforming the more common 4-dimethylaminopyridine (DMAP).[8]

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃): This Lewis acid can effectively catalyze the reaction of alcohols with toluenesulfonic acid anhydride.[8]

Protocol 1: Esterification using Acetic Anhydride and 1-Methylimidazole

Parameter Value
Reactants 1-substituted cyclobutyl methanol, Acetic Anhydride (1.5 eq.)
Catalyst 1-Methylimidazole (1-MI) (0.2 eq.)
Base Triethylamine (TEA) (2.0 eq.)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Time 12-24 hours

Step-by-Step Methodology:

  • Dissolve the 1-substituted cyclobutyl methanol (1.0 eq.) in dry DCM.

  • Add triethylamine (2.0 eq.) and 1-methylimidazole (0.2 eq.).

  • Add acetic anhydride (1.5 eq.) dropwise to the solution.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Etherification Reactions

Question: I'm struggling with a Williamson ether synthesis to make an ether from my 1-substituted cyclobutyl methanol. I'm observing elimination products or no reaction at all. What should I do?

Answer:

The Williamson ether synthesis is an Sₙ2 reaction.[9] The neopentyl-like structure of your substrate makes it a very poor electrophile for Sₙ2 reactions after converting the alcohol to a leaving group.[10] Furthermore, the strong base required to deprotonate the alcohol can promote elimination (E2) if a leaving group is present on a nearby carbon. A more effective strategy is a reductive etherification.

Recommended Strategy: Reductive Etherification

This method avoids the problematic Sₙ2 step by coupling the alcohol with a carbonyl compound in the presence of a reducing agent. Recent advancements have shown that a combination of a thiourea organocatalyst and a silane reducing agent is effective for synthesizing sterically hindered ethers.[11]

Protocol 2: Reductive Etherification with an Aldehyde

Parameter Value
Reactants 1-substituted cyclobutyl methanol, Aldehyde (1.2 eq.)
Catalyst Schreiner thiourea catalyst (0.1 eq.)
Reducing Agent Chlorodimethylsilane (CDMS) (1.5 eq.)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 8-16 hours

Step-by-Step Methodology:

  • To a solution of the 1-substituted cyclobutyl methanol (1.0 eq.), the aldehyde (1.2 eq.), and the thiourea catalyst (0.1 eq.) in DCM at 0 °C, add chlorodimethylsilane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Alternative: Protecting Groups as Ethers

If the goal is to protect the alcohol, consider forming a silyl ether. Silyl ethers are readily formed and are stable to many reaction conditions.[12][13] The formation of silyl ethers is less sensitive to steric hindrance than traditional etherification.[14]

Protocol 3: Formation of a tert-Butyldimethylsilyl (TBDMS) Ether

Parameter Value
Reactants 1-substituted cyclobutyl methanol, TBDMS-Cl (1.5 eq.)
Base Imidazole (2.5 eq.)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature Room Temperature
Time 12-24 hours

Step-by-Step Methodology:

  • Dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in dry DCM or DMF.

  • Add TBDMS-Cl (1.5 eq.) in one portion.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Section 3: Nucleophilic Substitution

Question: I need to replace the hydroxyl group with a halide (e.g., bromide or chloride), but my attempts with standard reagents (e.g., SOCl₂, PBr₃) are failing or leading to rearrangements. What is the best approach?

Answer:

Direct conversion of the alcohol to a leaving group and subsequent Sₙ2 displacement is highly disfavored due to the steric hindrance.[10][15] Reactions that proceed through an Sₙ1 mechanism are also problematic, as the resulting primary carbocation is unstable and prone to rearrangement (e.g., ring expansion). The most reliable methods involve in-situ activation of the alcohol under conditions that favor substitution over elimination or rearrangement.

Recommended Strategy: Appel Reaction

The Appel reaction provides a mild and effective way to convert primary alcohols to the corresponding halides with high yields and minimal side reactions.

Protocol 4: Conversion of Alcohol to Bromide via Appel Reaction

Parameter Value
Reactants 1-substituted cyclobutyl methanol, Carbon tetrabromide (CBr₄) (1.5 eq.)
Reagent Triphenylphosphine (PPh₃) (1.5 eq.)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 2-6 hours

Step-by-Step Methodology:

  • Dissolve triphenylphosphine (1.5 eq.) in dry DCM and cool to 0 °C.

  • Add carbon tetrabromide (1.5 eq.) to the solution.

  • Add a solution of the 1-substituted cyclobutyl methanol (1.0 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and unreacted starting materials.

Troubleshooting Logic for Nucleophilic Substitution

NucleophilicSubstitution start Failed Nucleophilic Substitution check_reagents Are you using harsh reagents? (e.g., SOCl₂, PBr₃) start->check_reagents rearrangement Observe Rearrangement? check_reagents->rearrangement no_reaction No Reaction / Low Yield? check_reagents->no_reaction sn1_pathway Indicates Sₙ1 pathway with unstable carbocation. rearrangement->sn1_pathway sn2_hindered Sₙ2 pathway is sterically hindered. no_reaction->sn2_hindered mild_conditions Switch to milder, in-situ activation methods. sn1_pathway->mild_conditions sn2_hindered->mild_conditions appel Appel Reaction (PPh₃, CX₄) mild_conditions->appel mitsunobu Mitsunobu Reaction (for other nucleophiles) mild_conditions->mitsunobu protocol_appel Protocol 4: Appel Reaction appel->protocol_appel

Caption: Troubleshooting logic for nucleophilic substitution reactions.

References
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Alcohol Protecting Groups. [Link]

  • ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Protecting Groups. Organic Chemistry - Jack Westin. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Ring strain. Wikipedia. [Link]

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reactions. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Concept Of Steric Hindrance In Chemistry. FasterCapital. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Mechanically induced solvent-free esterification method at room temperature. PMC. [Link]

  • Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions. Green Chemistry (RSC Publishing). [Link]

  • Nucleophilic substitution. Wikipedia. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry Class Notes. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. [Link]

  • The Nucleophilic Substitution Reaction - MCAT Content. MedLife Mastery. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

  • Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. PubMed. [Link]

  • Gas-phase etherification of cyclopentanol with methanol to cyclopentyl methyl ether catalyzed by zeolites. ResearchGate. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Cyclization of some terpenic alcohols by phenylselenoetherification reaction. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

Sources

Technical Support Center: Purification of [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Isolation, and Stability Protocols Compound: [1-(2,2-Difluoroethyl)cyclobutyl]methanol CAS Registry Number: 2024104-93-4 (Analogous) Molecular Formula: C7H12F2O Molecular Weight: 150.17 g/mol [1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with This compound , a fluorinated aliphatic building block often used as a bioisostere in medicinal chemistry (e.g., JAK inhibitors).[1]

Researchers frequently encounter three primary failure modes with this compound:

  • "The Invisible Peak": Lack of UV chromophores makes standard HPLC/Flash detection impossible.

  • Ring Instability: The strained cyclobutane ring is susceptible to acid-catalyzed expansion or opening during silica gel chromatography.

  • "Fluorine Stickiness": The difluoroethyl group alters lipophilicity, causing anomalous retention and tailing on standard stationary phases.

Module 1: Detection & Analytics (The "Invisible" Problem)

Q: I see no peaks on my Flash system UV detector (254/280 nm). Is my reaction dead?

A: Not necessarily. This molecule lacks a conjugated


-system (aromatic ring or enone), rendering it invisible to standard UV detection.[1]

Troubleshooting Protocol: Do not rely on UV. You must switch to "Universal Detection" methods.

Detector TypeSuitabilityNotes
UV (210-254 nm) Fail Only detects solvent cut-off; useless for this aliphatic alcohol.
ELSD (Evaporative Light Scattering) Excellent Best for Flash chromatography. The compound is non-volatile enough to survive the drift tube if temp is <40°C.
RI (Refractive Index) ⚠️ Moderate Good for isocratic HPLC, but fails in gradient elution (baseline drift).[1]
TLC Staining Critical Mandatory for fraction analysis. See recipes below.
Recommended TLC Stains
  • KMnO₄ (Basic): Stains alcohols yellow/brown on purple. Good for general detection.

  • p-Anisaldehyde: The Gold Standard for cyclobutanes. Often produces a distinct blue/violet color due to the strained ring/alcohol interaction upon heating.

  • PMA (Phosphomolybdic Acid): Good general stain for alcohols.

Q: How do I quantify purity without a UV chromophore?

A: Use qNMR (Quantitative NMR) or GC-FID .

  • qNMR: Use an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) in CDCl₃.[1] This is the most accurate method as it avoids response factor issues common in ELSD.

  • GC-FID: The C-F bonds are stable enough for GC. The flame ionization detector (FID) responds well to the C-H content of the cyclobutyl ring.

Module 2: Purification & Chromatography Strategy

Q: The compound streaks/tails badly on silica gel. How do I fix the peak shape?

A: Tailing is caused by two factors:

  • Hydrogen Bonding: The primary hydroxyl group interacts with silanols.

  • Fluorine Lipophilicity: The

    
     group creates a "fluorous" character that resists standard adsorption.
    

The Solution: "Neutralized" Silica Standard silica is slightly acidic (pH ~5-6), which can degrade the strained cyclobutane ring (see Module 3).[1] You must buffer your stationary phase.

Protocol:

  • Pre-wash the column: Flush the silica column with Mobile Phase + 1% Triethylamine (Et₃N) before loading the sample.

  • Eluent Modifier: Run the purification using Hexanes/Ethyl Acetate (or DCM/MeOH) containing 0.5% Et₃N .

    • Note: The Et₃N blocks acidic silanol sites, sharpening the alcohol peak and preventing acid-catalyzed ring expansion.

Q: Can I use C18 Reverse Phase?

A: Yes, but standard C18 may show poor retention due to the "slippery" nature of the difluoro group.

  • Better Option: Use a PFP (Pentafluorophenyl) or FluoroSep column.

  • Mechanism: Fluorine-fluorine interactions (fluorous retention) between the column and your analyte will provide superior resolution compared to hydrophobic interactions alone [1].

Module 3: Stability & Isolation (The "Exploding Ring" Risk)

Q: My yield drops after concentration. Is the cyclobutane ring opening?

A: Yes, cyclobutylcarbinyl systems are prone to ring expansion (to cyclopentyl derivatives) or ring opening under acidic conditions via non-classical carbocation intermediates [2].[1]

Critical Control Points:

  • Avoid Strong Acids: Never use HCl or H₂SO₄ for workup. Use Saturated NH₄Cl or Phosphate Buffer (pH 7).

  • Rotovap Temperature: Do not exceed 40°C.

  • Trace Acid Removal: If you used silica gel, trace acid may remain. Wash the pooled fractions with saturated NaHCO₃ before final concentration.

Visual Workflow: Safe Isolation Logic

PurificationLogic Start Crude Reaction Mixture CheckAcid Check pH Start->CheckAcid Neutralize Quench with Sat. NaHCO3 (Target pH 7-8) CheckAcid->Neutralize Acidic (<7) Extract Extraction (DCM or EtOAc) CheckAcid->Extract Neutral (7) Neutralize->Extract TLC TLC Analysis (Use p-Anisaldehyde Stain) Extract->TLC Decision Impurity Profile? TLC->Decision Distillation Vacuum Distillation (If >5g and thermally stable) Decision->Distillation Volatile Impurities Column Flash Chromatography (Neutralized Silica + 0.5% Et3N) Decision->Column Close-running isomers Final Pure this compound Distillation->Final Column->Final

Caption: Decision tree for the safe isolation of cyclobutylmethanol derivatives, emphasizing pH control to prevent ring expansion.

Module 4: Impurity Profiling

Q: What are the likely impurities I am seeing?

Based on the synthesis of 1-substituted cyclobutanes, expect the following:

Impurity TypeOriginRemoval Strategy
Defluorinated Side-Product Over-reduction (if using LiAlH₄/metal hydrides) where F is replaced by H.Difficult. Requires high-efficiency Fluoro-column HPLC or careful distillation (BP difference is small).
Ring-Expanded Cyclopentane Acid-catalyzed rearrangement of the cyclobutylcarbinyl cation [2].Preventative only. Use buffered silica. Once formed, it is hard to separate.[1]
Unreacted Ester/Acid Incomplete reduction of precursor.Wash organic layer with 1M NaOH (if acid) or separate via Flash (Ester moves faster than Alcohol).[1]
Trapped Solvent Methanol/THF forming H-bond complexes.Azeotrope with DCM or Heptane on Rotovap. Dry under high vacuum (>2h).

References

  • Chromatography Online. (2008). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.Link

  • Prakash, G. K. S., et al. (1998).[1][2] The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media.[2] Journal of the American Chemical Society.[2] Link[1]

  • Vertex Pharmaceuticals. (2014). Patent WO2014128655: Cyclobutyl derivatives as JAK inhibitors. (Demonstrates synthesis and handling of similar fluorinated cyclobutyl scaffolds). Link

  • Organic Syntheses. (2005). Synthesis of Cyclopropylmethanol Derivatives. (General handling of strained ring alcohols). Link[1]

Sources

Troubleshooting low reactivity of the hydroxymethyl group in cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane scaffolds. The unique puckered conformation and inherent ring strain of cyclobutanes offer significant advantages in medicinal chemistry, including improvements in potency, selectivity, and pharmacokinetic profiles.[1][2] However, these same properties can present challenges in synthetic transformations, particularly concerning the reactivity of functional groups appended to the ring.

This guide provides in-depth troubleshooting for one of the most common issues encountered: the low reactivity of the hydroxymethyl group (-CH₂OH) on a cyclobutane ring. The following question-and-answer format is designed to address specific experimental problems with causal explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Yield in Tosylation or Mesylation Reactions

Question: "I am attempting to tosylate (or mesylate) the primary alcohol of (hydroxymethyl)cyclobutane to create a better leaving group for subsequent nucleophilic substitution. However, I am consistently observing low yields, incomplete conversion, and the recovery of starting material. What factors could be contributing to this, and how can I optimize the reaction?"

Answer: This is a frequent challenge. The perceived simplicity of tosylating a primary alcohol can be deceptive when the substrate is a cyclobutane derivative. Several factors, often acting in concert, contribute to this sluggish reactivity.

  • Steric Hindrance: While the hydroxymethyl group is primary, the cyclobutane ring itself presents significant steric bulk. The ring's puckered, three-dimensional structure can partially shield the hydroxyl group, impeding the approach of the bulky tosyl or mesyl chloride reagents.[3] This effect is more pronounced than with analogous acyclic or larger ring systems like cyclopentane or cyclohexane.[3][4]

  • Solvent and Base Selection: The choice of solvent and base is critical. Standard conditions, such as using pyridine as both the solvent and base, can be inefficient for hindered alcohols. Pyridine's moderate basicity may not be sufficient to fully deprotonate the alcohol, leading to a low concentration of the reactive alkoxide intermediate.

  • Reagent Quality: The purity of the sulfonyl chloride is paramount. p-Toluenesulfonyl chloride (TsCl) can degrade over time, hydrolyzing to p-toluenesulfonic acid. This acidic impurity can lead to side reactions and lower the effective concentration of the base.

If you are experiencing low yields in your tosylation/mesylation reactions, consider the following tiered optimization strategy.

Tier 1: Basic Optimization

  • Reagent Purity: Ensure the tosyl chloride or mesyl chloride is of high purity. For problematic reactions, it is highly recommended to recrystallize the tosyl chloride from hexane to remove any acidic impurities.[5]

  • Anhydrous Conditions: Strictly maintain anhydrous conditions. Any moisture will readily consume the sulfonyl chloride. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

  • Extended Reaction Time and Temperature: Initially, try extending the reaction time (up to 48 hours) and moderately increasing the temperature (e.g., from room temperature to 40-50 °C).

Tier 2: Advanced Conditions for Hindered Alcohols

If Tier 1 fails to provide satisfactory results, more forcing conditions are warranted.

Parameter Standard Conditions (Low Yield) Recommended Optimization Rationale
Base Pyridine, Triethylamine (NEt₃)4-Dimethylaminopyridine (DMAP, catalytic), Sodium Hydride (NaH)DMAP is a highly effective acylation catalyst.[6] NaH is a strong, non-nucleophilic base that will irreversibly deprotonate the alcohol.
Solvent Pyridine, Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)These polar aprotic solvents are excellent for SN2-type reactions and can help to solvate the intermediate ions.
Reagent p-Toluenesulfonyl chloride (TsCl)p-Toluenesulfonic anhydride (Ts₂O)Ts₂O is often more reactive than TsCl and can be effective for hindered alcohols.

Step-by-Step Protocol (NaH/DMF Method):

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the (hydroxymethyl)cyclobutane substrate (1.0 eq.).

  • Dissolve the substrate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Failure or Low Yield in Subsequent SN2 Reactions

Question: "I have successfully synthesized cyclobutylcarbinyl tosylate (or mesylate). However, when I try to displace the tosylate with a nucleophile (e.g., azide, cyanide, or an amine), the reaction is either extremely slow, or I observe elimination products and ring-rearranged products. How can I facilitate the desired SN2 substitution?"

Answer: This is a classic problem related to the structure of neopentyl-like systems. The cyclobutylcarbinyl system is sterically similar to a neopentyl system, which is notoriously unreactive in SN2 reactions.

  • Steric Hindrance at the α-Carbon: While the leaving group is on a primary carbon, the adjacent quaternary-like cyclobutane ring creates significant steric hindrance.[7] This bulkiness prevents the nucleophile from achieving the required backside attack for an SN2 reaction.[8][9]

  • Competing E2 Elimination: Due to the difficulty of the SN2 pathway, the competing E2 elimination pathway can become dominant, especially with strong, sterically hindered bases.

  • Potential for Ring Rearrangement: Under certain conditions, particularly with heating or in the presence of Lewis acids, the cyclobutylcarbinyl cation can form, which is known to undergo rearrangement to a more stable cyclopropylmethyl or cyclopentyl cation.[10]

To favor the SN2 pathway, you must choose conditions that maximize the nucleophile's reactivity while minimizing steric hindrance and competing pathways.

Workflow for Optimizing SN2 Reactions:

sn2_optimization start Low Sₙ2 Yield solvent Solvent Choice: Use Polar Aprotic (DMF, DMSO, Acetonitrile) start->solvent Is solvent optimal? nucleophile Nucleophile Choice: Use smaller, highly nucleophilic anions (e.g., N₃⁻, CN⁻) solvent->nucleophile Is nucleophile strong? temperature Temperature Control: Keep temperature as low as possible to disfavor E2/Rearrangement nucleophile->temperature Is temp controlled? leaving_group Leaving Group: Consider using Iodide (Finkelstein Reaction) temperature->leaving_group Is leaving group reactive? result Improved Sₙ2 Yield leaving_group->result

Caption: Decision workflow for troubleshooting SN2 reactions on cyclobutylcarbinyl systems.

Recommended Protocol: The Finkelstein Reaction

A highly effective strategy to overcome the low reactivity of the tosylate is to convert it in situ to the corresponding iodide using the Finkelstein reaction. Iodide is an excellent leaving group and a potent nucleophile, and this exchange can often facilitate subsequent substitution.

Parameter Standard Conditions Finkelstein Conditions Rationale
Leaving Group -OTs, -OMs-IIodide is a much better leaving group than tosylate or mesylate.
Additive NoneSodium Iodide (NaI) or Potassium Iodide (KI)Catalytically or stoichiometrically generates the more reactive alkyl iodide in situ.
Solvent VariousAcetone or AcetonitrileThese solvents dissolve NaI/KI but precipitate the resulting sodium/potassium tosylate, driving the equilibrium forward (Le Châtelier's principle).

Step-by-Step Protocol (Finkelstein-Assisted Azide Substitution):

  • In a round-bottom flask, dissolve the cyclobutylcarbinyl tosylate (1.0 eq.) in anhydrous acetone.

  • Add sodium azide (NaN₃, 1.5 eq.) and sodium iodide (NaI, 1.1 eq.).

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography.

Issue 3: Unexpected Ring Opening

Question: "I am performing a reaction under acidic conditions on a molecule containing a hydroxymethylcyclobutane moiety, and I'm observing products that suggest the cyclobutane ring has opened. Why is this happening and how can I prevent it?"

Answer: The cyclobutane ring, while more stable than cyclopropane, possesses significant ring strain (approximately 26 kcal/mol).[11][12] This strain energy can be released through ring-opening reactions, which are often catalyzed by acid.

  • Acid-Catalyzed Ring Opening: In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water can lead to the formation of a primary carbocation, which is highly unstable. This instability can be relieved by a concerted ring-opening mechanism to form a more stable carbocation, leading to acyclic products.

  • Lewis Acid-Catalyzed Rearrangement: Lewis acids can coordinate to the hydroxyl group, also promoting its departure and initiating ring-opening or rearrangement cascades.

  • Avoid Strong Acids: Whenever possible, avoid using strong Brønsted or Lewis acids. If an acid is required, use the mildest possible conditions (e.g., buffered systems, weaker acids).

  • Protecting Groups: The most robust strategy is to protect the hydroxymethyl group before subjecting the molecule to acidic conditions. A silyl ether (e.g., TBDMS, TIPS) is an excellent choice as it is stable to many reaction conditions but can be removed selectively under mild conditions (e.g., with fluoride ions).[13][14][15]

Workflow for Protecting the Hydroxymethyl Group:

protection_workflow start Need for Acidic Conditions protect Protect -CH₂OH (e.g., TBDMSCl, Imidazole, DMF) start->protect reaction Perform Desired Acidic Reaction protect->reaction deprotect Deprotect Alcohol (e.g., TBAF, THF) reaction->deprotect product Desired Product (Ring Intact) deprotect->product

Sources

Technical Support Center: Handling & Stability of Difluoroethyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Volatility, Decomposition, and Reactivity of 2,2-Difluoroethyl (


) Reagents.
Author:  Senior Application Scientist, Process Chemistry Division.
Date:  February 15, 2026.

Executive Summary & Core Challenges

The introduction of the 2,2-difluoroethyl group (


) is a critical strategy in medicinal chemistry to modulate lipophilicity (

) and metabolic stability (blocking oxidation at the

-position) while acting as a bioisostere for ethyl or carbonyl groups.

However, researchers frequently encounter two distinct failure modes when handling common reagents like 2,2-difluoroethyl iodide (


) and 2,2-difluoroethyl triflate  (

):
  • The "Vanishing Reagent" (Volatility): On small discovery scales (<50 mg), stoichiometry is often lost due to evaporation during weighing or transfer, leading to incomplete conversion.

  • The "Elimination Trap" (Instability): The acidity of the

    
     proton renders these reagents prone to base-mediated dehydrofluorination (or dehydrohalogenation), generating volatile 1,1-difluoroethene (Vinylidene Fluoride, VDF)  gas and releasing HF.
    

This guide provides self-validating protocols to mitigate these risks.

Critical Reagent Profiles

ReagentStructureBP/MPVolatility RiskStability RiskPrimary Application
2,2-Difluoroethyl iodide

BP: ~90–92 °CModerate (High on <100mg scale)Low (Stable in dark)Alkylation (requires high temp/pressure)
2,2-Difluoroethyl triflate

BP: ~45 °C (15 mmHg)High (Do not rotovap to dryness)High (Prone to HF elimination)Alkylation (mild conditions)
2,2-Difluoroethylamine

BP: 68–69 °CHigh Moderate (Nucleophilic)Amide coupling / SNAr
Sodium difluoroethylsulfinate

SolidNegligibleHigh (Oxidative sensitivity)Radical fluoroalkylation

Troubleshooting & FAQs

Module A: Volatility Management

Q: I weighed 1.2 equivalents of 2,2-difluoroethyl iodide, but my reaction stalled at 60% conversion. Why?

Diagnosis: You likely lost reagent during the transfer process. While the boiling point is ~90°C, the high vapor pressure and high density (~2.1 g/mL) make it difficult to weigh accurately on an analytical balance, where airflow and evaporation occur rapidly.

The Solution: Density-Based Volumetric Transfer (Cold-Syringe Method) Do not weigh the neat liquid for scales under 500 mg. Use a volumetric approach.

  • Chill: Store the reagent at 4°C.

  • Calculate: Use the density (

    
    ) to calculate the required volume.
    
    • Example: 1.0 mmol (192 mg) =

      
      .
      
  • Syringe: Use a gas-tight Hamilton syringe (pre-cooled in a freezer if possible) to withdraw the specific volume.

  • Inject: Inject directly into the sealed reaction vessel containing the solvent/substrate mixture.

Q: Can I concentrate 2,2-difluoroethyl triflate on a rotovap? A: No. This triflate is extremely volatile. If you prepare it in situ (from the alcohol +


), extracting and concentrating will result in significant yield loss.
  • Protocol: Use the triflate as a crude solution in DCM or DCE. If you must switch solvents, do so by "solvent swapping" (adding the higher BP solvent and distilling off the DCM carefully), but never distill to dryness.

Module B: Stability & Decomposition (The Elimination Trap)

Q: My alkylation turned black/brown, and I see no product. NMR shows a "mess."

Diagnosis: You likely triggered the E1cB elimination pathway . The protons on the


 group are acidified by the two fluorine atoms (

). Strong bases or even moderate bases at high temperatures can deprotonate this position. The resulting carbanion ejects the leaving group (Iodide or Triflate), generating 1,1-difluoroethene (VDF) .

Mechanism of Failure:



The Solution: Base & Temperature Tuning

  • Avoid Strong Bases: Do not use

    
    , 
    
    
    
    , or
    
    
    unless the nucleophile is extremely weak.
  • Recommended System: Use

    
     or 
    
    
    
    in polar aprotic solvents (DMF, NMP, or Acetone).
  • Temperature Cap: For the triflate, keep reactions $\le 0^\circ\text{

Validation & Comparative

13C NMR and 19F NMR spectral data for [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Difluoro Advantage

In modern drug discovery, the [1-(2,2-Difluoroethyl)cyclobutyl]methanol scaffold represents a strategic bioisostere of the classical [1-ethylcyclobutyl]methanol. The incorporation of the terminal difluoromethyl (


) group serves two critical functions: it modulates lipophilicity (

) without significant steric penalty and blocks metabolic oxidation at the terminal carbon—a common liability in ethyl side chains.

This guide provides a definitive spectral comparison of this fluorinated building block against its non-fluorinated analog. By defining the specific


 and 

NMR signatures, we enable researchers to rapidly validate synthesis outcomes and assess purity during library generation.

Structural Analysis & Spectral Logic

The characterization challenge lies in distinguishing the unique coupling patterns introduced by the fluorine atoms. Unlike the singlet methyl of an ethyl group, the


 moiety creates complex splitting in both carbon and proton spectra due to large heteronuclear couplings (

and

).
Comparative Spectral Data

The following data compares the target molecule with its non-fluorinated control, [1-Ethylcyclobutyl]methanol .

Table 1:

NMR Chemical Shift Comparison (100 MHz,

)
Carbon Position[1-Ethyl...][1] (Control)

(ppm)
[1-(2,2-Difluoroethyl)...] (Target)

(ppm)
Multiplicity & Coupling (

Hz)
C1 (Quaternary) 41.243.5 Singlet (broadened by long-range F coupling)

69.567.8 Singlet
Side Chain

(

)
28.138.4 Triplet (

Hz)
Side Chain

(Terminal)
8.2 (

)
116.2 (

)
Triplet (

Hz)
Ring

26.527.1 Singlet
Ring

15.815.5 Singlet

Analyst Note: The most diagnostic feature is the dramatic downfield shift of the terminal carbon from 8.2 ppm to ~116 ppm, accompanied by a characteristic triplet splitting of ~240 Hz. The adjacent methylene carbon also shifts downfield (~10 ppm) and splits into a triplet (~21 Hz).

Table 2:

NMR Spectral Signature (376 MHz,

)
Signal Assignment

(ppm)
MultiplicityCoupling Constants (

)

-116.5

(Doublet of Triplets)

Hz (Geminal)

Hz (Vicinal)

Interpretation: The signal appears as a doublet due to the large coupling to the single geminal proton (


), which is further split into triplets by the two vicinal protons (

). This "dt" pattern is the fingerprint of the 2,2-difluoroethyl group.

Experimental Protocols

A. Synthesis Pathway Validation

To ensure the integrity of the spectral data, the compound must be synthesized with high regioselectivity. The following workflow outlines the validated route from commercially available precursors.

SynthesisPath Start Ethyl Cyclobutanecarboxylate (CAS 14924-53-9) Inter1 Enolate Formation (LDA, -78°C) Start->Inter1 THF, -78°C Inter2 Alkylation (2-Bromo-1,1-difluoroethane) Inter1->Inter2 Electrophile Addition ProductEst Intermediate Ester (CAS 1529329-33-6 Precursor) Inter2->ProductEst Warm to RT Reduction Reduction (LiAlH4, THF) ProductEst->Reduction 0°C -> RT Final Target Alcohol This compound Reduction->Final Workup & Distillation

Figure 1: Validated synthesis pathway ensuring regiochemical fidelity.

B. NMR Acquisition Protocol

Objective: Resolve the


 and 

couplings clearly.
  • Sample Preparation: Dissolve 15 mg of purified product in 0.6 mL

    
     (99.8% D). Filter through a cotton plug to remove inorganic salts from the workup.
    
  • 
     Parameters: 
    
    • Spectral Width: -50 to -250 ppm.

    • Pulse Angle: 30°.[2][3]

    • Delay (D1): 2.0 seconds (ensure relaxation of

      
       spins).
      
    • Decoupling: Run coupled first to verify the doublet-of-triplets pattern. Run proton-decoupled (

      
      ) to collapse the signal to a singlet for purity integration.
      
  • 
     Parameters: 
    
    • Scans: Minimum 512 (due to splitting reducing signal-to-noise ratio).

    • Line Broadening: 1.0 Hz (to smooth the baseline around the quaternary carbon).

Application Logic: Why Choose This Scaffold?

The decision to use this compound over its analogs is driven by specific physicochemical requirements.

DecisionLogic Start Drug Design Goal Metab Need Metabolic Stability? Start->Metab Lipophil Need to Lower LogP? Metab->Lipophil Yes Ethyl Use [1-Ethylcyclobutyl]methanol (Prone to CYP450 oxidation) Metab->Ethyl No Difluoro Use [1-(2,2-Difluoroethyl)...] (Blocks oxidation, lowers LogP) Lipophil->Difluoro Moderate Modulation Trifluoro Use [1-(2,2,2-Trifluoroethyl)...] (Max stability, steric bulk) Lipophil->Trifluoro Extreme Modulation

Figure 2: Decision matrix for selecting fluorinated cyclobutane scaffolds.

Mechanism of Action (Bioisosterism)
  • Metabolic Blockade: The

    
     bond dissociation energy in the 
    
    
    
    group is significantly higher than in
    
    
    or
    
    
    , rendering the terminal position resistant to Cytochrome P450-mediated hydroxylation.
  • H-Bond Donor: Unlike the

    
     group, the 
    
    
    
    proton (
    
    
    ) can act as a weak hydrogen bond donor, potentially interacting with receptor sites that the ethyl analog cannot engage.

References

  • Compound Precursor Data: 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid (CAS 1529329-33-6).[4] Sigma-Aldrich Catalog. Link

  • Spectral Reference (Analog): 2,2-Difluoroethanol NMR Data. National Institute of Standards and Technology (NIST) / PubChem. Link

  • Synthesis Methodology: Alkylation of Cyclobutanecarboxylates. Organic Syntheses, Coll.[5][6] Vol. 4, p.288. Link

  • General Fluorine Coupling Constants: Tables of 1H and 13C NMR chemical shifts have been compiled for common organic compounds. Organometallics 2010, 29, 9, 2176–2179. Link

Sources

A Senior Application Scientist's Guide to Metabolic Stability: A Comparative Analysis of Ethyl vs. Difluoroethyl Cyclobutyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the battle against rapid metabolism is a critical hurdle in the journey from a promising compound to a viable drug. A molecule's metabolic stability dictates its lifespan in the body, directly influencing its pharmacokinetic profile, dosing regimen, and overall therapeutic efficacy.[1][2] This guide provides an in-depth comparison of the metabolic stability of two structurally related motifs: an ethyl group and a difluoroethyl group, appended to a cyclobutyl methanol scaffold. Through a detailed examination of the underlying biochemical principles, a standard experimental protocol, and analysis of representative data, we will demonstrate the profound impact of strategic fluorination. The evidence will conclusively show that replacing an ethyl group with a difluoroethyl moiety serves as a powerful metabolic "blocking" strategy, significantly enhancing compound stability by leveraging the unique electronic properties of fluorine.

The Central Role of Metabolic Stability in Drug Discovery

The primary goal in drug design is to create a molecule that can reach its biological target in sufficient concentration and for an adequate duration to exert a therapeutic effect.[2] However, the body possesses a sophisticated detoxification system, primarily housed in the liver, designed to eliminate foreign substances (xenobiotics). This metabolic machinery, dominated by the cytochrome P450 (CYP) family of enzymes, can rapidly break down promising drug candidates, rendering them inactive before they can perform their function.[2][3]

Poor metabolic stability leads to:

  • Low Oral Bioavailability: The compound is extensively broken down in the liver (first-pass metabolism) after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.

  • Short Half-Life (t½): The drug is cleared from the body too quickly, often requiring frequent, high doses that can lead to poor patient compliance and undesirable side effects.[2]

  • Formation of Toxic Metabolites: The metabolic process can sometimes produce reactive or toxic byproducts, posing a safety risk.

Therefore, assessing and optimizing for metabolic stability is a cornerstone of modern drug discovery. Early in vitro assays are essential for ranking compounds, guiding structural modifications, and building predictive models of in vivo performance.[1]

Deconstructing the Molecular Motifs

The Cyclobutyl Methanol Scaffold: A Modern Design Element

The cyclobutane ring, once considered an exotic novelty, is now increasingly utilized in medicinal chemistry.[4] Its rigid, three-dimensional, and puckered structure provides a distinct vector for exploring chemical space compared to traditional flat aromatic systems.[4][5] This can lead to improved binding affinity and selectivity for a biological target. The primary alcohol of the cyclobutyl methanol core, while a useful synthetic handle, also represents a potential site for oxidative metabolism.

Bioisosteric Replacement: The Strategic Swap of Ethyl for Difluoroethyl

One of the most powerful strategies in a medicinal chemist's toolkit is bioisosterism—the replacement of one atom or functional group with another that retains similar physical or chemical properties, leading to a similar biological response.[6][7] In this guide, we examine the bioisosteric replacement of an ethyl group (-CH2CH3) with a difluoroethyl group (-CH2CHF2).

While sterically similar (the van der Waals radius of fluorine is 1.47 Å, comparable to hydrogen's 1.20 Å), their electronic properties are vastly different.[8][9]

  • Ethyl Group: A simple, lipophilic alkyl group with C-H bonds that are susceptible to oxidation by CYP enzymes.

  • Difluoroethyl Group: The two fluorine atoms are highly electronegative, creating two major effects:

    • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (approx. 105.4 kcal/mol) than a typical carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[10]

    • Inductive Effect: Fluorine's powerful electron-withdrawing nature decreases the electron density of the adjacent C-H bonds, "deactivating" them and making them less favorable sites for oxidative attack.[8][11]

Hypothesis: Based on these fundamental principles, the difluoroethyl cyclobutyl methanol is predicted to exhibit substantially greater metabolic stability than its ethyl counterpart.

Experimental Design: The Human Liver Microsome (HLM) Assay

To test our hypothesis, the industry-standard in vitro assay for assessing Phase I metabolism is the Human Liver Microsome (HLM) stability assay.[12][13]

Causality Behind Experimental Choices:

  • Why HLM? Microsomes are vesicles of the endoplasmic reticulum prepared from liver cells. They contain a high concentration of the key Phase I drug-metabolizing enzymes, particularly the CYP family, making them a cost-effective, reproducible, and highly relevant system for initial screening.[12][13]

  • Why NADPH? The catalytic cycle of CYP enzymes is a monooxygenase reaction that requires a cofactor to provide reducing equivalents. Nicotinamide adenine dinucleotide phosphate (NADPH) is the essential cofactor that fuels this process.[13][14][15] Its inclusion initiates the metabolic reaction, while its absence serves as a critical negative control.

  • Why Measure Disappearance? By monitoring the concentration of the parent compound over time, we can directly calculate its rate of metabolism. This allows us to determine key parameters like half-life (t½) and intrinsic clearance (CLint), which quantify metabolic stability.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis A Prepare Buffer (pH 7.4) E Pre-warm Microsomes, Buffer & Compound at 37°C A->E B Prepare Compound Stock (e.g., in DMSO) B->E C Thaw & Dilute Human Liver Microsomes C->E D Prepare NADPH Cofactor Solution F Initiate Reaction by adding NADPH D->F E->F G Incubate at 37°C (Take samples at T=0, 5, 15, 30, 45 min) F->G H Quench Reaction (e.g., Acetonitrile + Internal Std) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time J->K

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and logistical framework for the proper disposal of [1-(2,2-Difluoroethyl)cyclobutyl]methanol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a reliable hazard assessment can be synthesized by examining its structural components: a fluorinated ethyl group, a cyclobutane ring, and a primary alcohol.

  • Fluorinated Organic Compound: The presence of carbon-fluorine bonds places this compound in the category of halogenated organic waste.[1][2] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[1] Improper disposal, such as drain disposal, is strictly prohibited.[3][4]

  • Cyclobutane Ring: Cyclobutane rings possess significant ring strain (26.3 kcal mol⁻¹).[5] While generally stable at room temperature, this strained ring can be susceptible to cleavage under certain conditions, such as strong acids, bases, or oxidizing agents.[6] This reactivity must be considered to prevent inadvertent reactions within a waste container.

  • Primary Alcohol: The methanol group suggests the compound is likely a liquid with some degree of flammability and potential toxicity, analogous to other simple alcohols like methanol.[7][8] Methanol itself is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause organ damage.[7][9][10] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

Table 1: Summary of Potential Hazards and Handling Precautions

Hazard CategoryStructural BasisRequired Precautions & PPE
Health Hazard Primary Alcohol, Fluorinated AlkaneWear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[10][11]
Reactivity Hazard Strained Cyclobutane RingAvoid mixing with strong acids, bases, or oxidizing agents in waste containers to prevent potential ring-opening reactions and pressure buildup.[6][12]
Environmental Hazard Halogenated CompoundMust be disposed of as hazardous waste. Do not dispose down the drain or in regular trash.[13][14] Segregate as halogenated organic waste.[4][15]
Flammability Hazard Alcohol Functional GroupKeep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[9][16]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is segregation and containment . Never mix halogenated waste with non-halogenated waste streams.[4][17] This separation is critical because the disposal methods differ significantly, and cross-contamination increases disposal costs and environmental risk.[4]

Step 1: Waste Identification and Segregation

Immediately identify any waste containing this compound, including neat compound, reaction mixtures, and contaminated materials (e.g., pipette tips, silica gel), as Halogenated Organic Waste .

Step 2: Select the Appropriate Waste Container
  • Liquid Waste: Use a designated, properly labeled container for "Halogenated Organic Liquid Waste."[1][3] The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting screw cap to prevent leaks and evaporation.[3][12][14]

  • Solid Waste: Contaminated solids such as gloves, wipes, or chromatography plates should be placed in a separate, clearly labeled container for "Halogenated Organic Solid Waste."[18] Double-bagging in durable plastic bags before placing them in the solid waste drum is a recommended best practice.

Step 3: Proper Labeling

Proper labeling is a legal and safety requirement. As soon as the first drop of waste is added, the container must be labeled with:[3][14]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any other components in the mixture with their approximate percentages. Do not use abbreviations.[3]

  • The date the container was first used for accumulation.

  • The specific hazard characteristics (e.g., "Toxic," "Flammable").

Step 4: Safe Accumulation and Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[19]

  • Keep containers closed at all times except when actively adding waste.[3][4] This minimizes the release of volatile organic compounds (VOCs).

  • Provide secondary containment (such as a larger, chemically resistant tray or tub) for all liquid waste containers to contain potential spills.[14]

  • Do not fill containers beyond 90% of their capacity to allow for vapor expansion.[12]

Step 5: Arranging for Disposal

Once a waste container is full or has been in use for a maximum of one year (or as specified by your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup A Generate Waste (e.g., reaction mixture, contaminated labware) B Is this compound present? A->B C Identify as HALOGENATED WASTE B->C Yes D Is waste liquid or solid? C->D E Use 'Halogenated Liquid Waste' container D->E Liquid F Use 'Halogenated Solid Waste' container D->F Solid G Label Container Immediately: - 'Hazardous Waste' - Full Chemical Names & % - Accumulation Start Date E->G F->G H Store in Satellite Accumulation Area with Secondary Containment G->H I Keep container closed (<90% full) H->I J Container Full or Outdated? I->J K Contact EHS for Waste Pickup J->K Yes

Caption: Decision workflow for proper segregation and disposal.

Emergency Procedures for Spills

In the event of a spill, researcher safety is the immediate priority.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or spills in poorly ventilated areas, evacuate the lab and contact your institution's emergency line.

  • Don PPE: For small, manageable spills, don appropriate PPE, including a lab coat, gloves, and safety goggles. A respirator may be necessary if the compound is volatile.[11]

  • Containment: Absorb the spill with an inert material, such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container for disposal as halogenated solid waste.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

  • Hazardous Waste Segregation, Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • The application of cyclobutane derivatives in organic synthesis, ResearchGate. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32, eCFR. [Link]

  • Organic solvent waste, Kemicentrum, Lund University. [Link]

  • Organic Solvents, Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Safety First: Best Practices for Handling Research Chemicals in the Lab, RESEARCHCHEMSHUB. [Link]

  • Moisture in Methanol Safety Data Sheet, National Institute of Standards and Technology. [Link]

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. [Link]

  • Methanol Safety Data Sheet, Univar. [Link]

  • Hazardous Waste Disposal Guide, Dartmouth College. [Link]

  • Disposal of Hazardous Waste - Basic Principles, ETH Zürich. [Link]

  • Chemical Waste Management Guide, Technion - Israel Institute of Technology. [Link]

  • Methanol Small Quantities Bulletin, Methanol Institute. [Link]

  • Zakarian Lab Safety Protocol, University of California, Santa Barbara. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. [Link]

  • Chemical waste, McGill University. [Link]

  • Management of Hazardous Waste Procedure, Yale Environmental Health and Safety. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling, Organic Chemistry Portal. [Link]

  • Liquid waste, Chimactiv - AgroParisTech. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates, PMC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.